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Foundational

Synthesis pathways for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester precursors

An In-Depth Technical Guide to the Synthesis of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester and Its Key Precursors Introduction Pyridinyl boronic acids and their pinacol esters are indispensable tools in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester and Its Key Precursors

Introduction

Pyridinyl boronic acids and their pinacol esters are indispensable tools in modern medicinal chemistry. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of carbon-carbon bonds, a cornerstone of drug discovery and development.[1][2] The 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester scaffold is of particular interest, as the fluoroethoxy group can enhance metabolic stability and modulate physicochemical properties, while the boronic ester at the 3-position provides a versatile handle for creating complex biaryl and heteroaryl structures.

This guide serves as a comprehensive technical overview for researchers and drug development professionals, detailing the primary and most reliable synthetic pathways to 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester. We will delve into the synthesis of its essential halopyridine precursors and the subsequent palladium-catalyzed borylation, explaining the rationale behind experimental choices and providing detailed, actionable protocols.

Retrosynthetic Analysis: A Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a two-stage strategy. The primary disconnection is the carbon-boron bond, which points to a palladium-catalyzed Miyaura borylation as the final step. This requires a suitable halopyridine precursor, typically a bromo- or iodo-substituted pyridine. The second disconnection breaks the ether linkage, suggesting a nucleophilic aromatic substitution (SNAr) to install the 2-fluoroethoxy side chain onto a dihalopyridine starting material.

G Target 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester Precursor1 5-Bromo-2-(2-fluoroethoxy)pyridine Target->Precursor1 Miyaura Borylation Precursor2 2,5-Dibromopyridine Precursor1->Precursor2 Nucleophilic Aromatic Substitution (SNAr) Reagent1 Bis(pinacolato)diboron (B2pin2) Reagent2 2-Fluoroethanol + Base

Caption: Retrosynthetic analysis of the target compound.

This approach is highly efficient as it utilizes common and well-established transformations, starting from readily available materials.

Pathway 1: Synthesis of the Key Halopyridine Precursor

The most critical precursor is a pyridine ring halogenated at the 5-position, which will become the site of borylation, and functionalized with the 2-fluoroethoxy group at the 6-position. The synthesis of 5-Bromo-2-(2-fluoroethoxy)pyridine is a prime example.

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis relies on the SNAr reaction. In the pyridine ring, positions 2 and 6 are electron-deficient and thus highly activated towards attack by nucleophiles, especially when a halogen is present. This allows for the selective displacement of a halogen at the 2-position while leaving the halogen at the 5-position intact for the subsequent borylation step. The reaction begins with the deprotonation of 2-fluoroethanol by a strong base to generate the potent 2-fluoroethoxide nucleophile.

Experimental Protocol: Synthesis of 5-Bromo-2-(2-fluoroethoxy)pyridine

This protocol describes the synthesis starting from 2,5-dibromopyridine.

Materials:

  • 2,5-Dibromopyridine

  • 2-Fluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the cooled solvent.

  • Add 2-fluoroethanol (1.1 equivalents) dropwise to the NaH suspension. The mixture will effervesce as hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2-fluoroethoxide.

  • SNAr Reaction: In a separate flask, dissolve 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF.

  • Slowly add the solution of 2,5-dibromopyridine to the prepared sodium 2-fluoroethoxide solution.

  • Heat the reaction mixture to a specified temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield 5-Bromo-2-(2-fluoroethoxy)pyridine as the final product.

Starting MaterialBaseSolventTemperature (°C)Typical Yield (%)
2,5-DibromopyridineNaHDMF / THF60 - 8075 - 90
2-Chloro-5-bromopyridineNaHDMF / THF70 - 9070 - 85

Pathway 2: Palladium-Catalyzed Miyaura Borylation

With the halopyridine precursor in hand, the final step is the installation of the boronic acid pinacol ester. The Miyaura borylation is the most common and robust method for this transformation, involving the palladium-catalyzed cross-coupling of a halide with a diboron reagent.[3]

Core Principle: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (our 5-bromo-2-(2-fluoroethoxy)pyridine), forming a Pd(II) complex.

  • Transmetalation: A base (commonly potassium acetate, KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide.[3][4]

  • Reductive Elimination: The desired aryl boronic ester product is released, regenerating the Pd(0) catalyst to continue the cycle.

G cluster_cycle Miyaura Borylation Cycle Start 5-Bromo-2-(2-fluoroethoxy)pyridine + B2pin2 Catalyst Pd(0)Ln Product 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester Intermediate1 Oxidative Addition (Ar-Pd(II)-Br) Catalyst->Intermediate1 Ar-Br Intermediate2 Transmetalation (Ar-Pd(II)-Bpin) Intermediate1->Intermediate2 + [Bpin]⁻ Intermediate2->Product Intermediate2->Catalyst Reductive Elimination

Caption: Simplified workflow for Miyaura borylation.

Experimental Protocol: Miyaura Borylation

Materials:

  • 5-Bromo-2-(2-fluoroethoxy)pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, XPhos-Pd-G2)[5]

  • Base (e.g., Potassium Acetate, KOAc)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMSO)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or vial, add 5-Bromo-2-(2-fluoroethoxy)pyridine (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Pyridine substrates can sometimes be challenging and may require longer reaction times or higher temperatures.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel or recrystallization to afford the final product, 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester.

Catalyst / LigandBaseSolventTemperature (°C)Key InsightReference
Pd(dppf)Cl₂KOAc1,4-Dioxane80 - 100Standard, widely used conditions.[3][6]
XPhos-Pd-G2K₃PO₄Toluene65 - 100Highly active catalyst allowing for lower temperatures.[5]
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80 - 110Effective for challenging substrates.[7]
Pd(OAc)₂K 2-ethylhexanoateTHF35 - 55Lipophilic base enables very mild reaction conditions.[6]

Alternative Approaches and Considerations

While the SNAr followed by Miyaura borylation is the most common route, other methods exist for synthesizing pyridinylboronic acids.

  • Halogen-Metal Exchange: This classic method involves treating a halopyridine with an organolithium reagent (like n-BuLi) at very low temperatures (-78 °C), followed by quenching with a trialkyl borate (e.g., triisopropyl borate).[8] While effective and inexpensive, its use is limited by the need for cryogenic conditions and the poor functional group tolerance of the highly basic organolithium reagents.[8]

  • Stability: Aryl boronic acids and esters can be susceptible to protodeboronation, especially under basic conditions or during purification on silica gel.[7] Careful handling and optimized purification conditions are essential for achieving high purity and yield.

Conclusion

The synthesis of 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester is most reliably achieved through a robust, two-step sequence. The initial nucleophilic aromatic substitution to construct the 2-(2-fluoroethoxy)pyridine core, followed by a palladium-catalyzed Miyaura borylation, offers a versatile and high-yielding pathway. This approach leverages well-understood, scalable reactions and provides consistent access to a valuable building block for the synthesis of next-generation therapeutics. By understanding the principles behind each step and carefully selecting reaction conditions, researchers can efficiently incorporate this important scaffold into their drug discovery programs.

References

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). ARKIVOC. [Link]

  • Process for the preparation of pyridine-2-boronic acid esters. (2004).
  • Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. (n.d.). American Chemical Society. [Link]

  • Process for the preparation of pyridine-2-boronic acid esters. (2003).
  • Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. (2005). Organic Syntheses. [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. (2020). The Journal of Organic Chemistry. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2014). PMC. [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. (n.d.). ACS Publications. [Link]

  • A metal-free method for highly site-selective C–F bond activation. (n.d.). RSC Advances. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC. [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (2005). ResearchGate. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). PMC. [Link]

  • 2-bromopyridine. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

Introduction: Contextualizing a Novel Building Block 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing a Novel Building Block

6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of pyridine boronic acid, it is primarily designed for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] The introduction of a 2-fluoroethoxy group can modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, making it a valuable moiety in drug discovery programs.

The pinacol ester form provides enhanced stability compared to the corresponding free boronic acid, facilitating easier handling, purification, and storage.[2] However, despite its synthetic utility, detailed public data on its fundamental thermal properties are scarce. The thermal stability and melting point are critical parameters that dictate not only the purity and identity of the material but also its safe handling, storage conditions, and viability in various chemical processes, particularly during scale-up.[3]

This guide provides a comprehensive framework for researchers to approach the characterization of the thermal properties of this novel compound. It combines established analytical principles with field-proven methodologies to ensure scientific rigor and safety. Instead of presenting unverified data, we offer a pathway to obtaining accurate and reliable results.

Physicochemical Profile and Stability Considerations

The Role of the Pinacol Ester

Boronic acids are known to be susceptible to decomposition pathways, including protodeboronation and oxidation.[2] The formation of a cyclic ester with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) sterically protects the boron atom, significantly increasing the compound's stability.[2] These esters are typically crystalline solids with well-defined melting points, making them amenable to purification by chromatography and long-term storage.[2] While more stable, it is crucial to note that pinacol boronate esters can still hydrolyze back to the boronic acid, especially in the presence of water and under typical reversed-phase HPLC conditions.[4][5]

Influence of the 2-Fluoroethoxy Substituent

The 2-fluoroethoxy group (–OCH₂CH₂F) introduces several key features:

  • Polarity and Hydrogen Bonding: The ether linkage and the terminal fluorine atom can influence intermolecular interactions, potentially affecting crystal packing and, consequently, the melting point.

  • Thermal Lability: While generally stable, fluorinated alkyl chains can undergo elimination reactions (dehydrofluorination) at elevated temperatures to form volatile byproducts, in this case potentially acetaldehyde.[6] The C-F bond itself is very strong, but the presence of the adjacent oxygen and beta-hydrogens can create a pathway for decomposition.

Melting Point Benchmarking

In the absence of specific data for the title compound, it is instructive to examine the melting points of structurally related pyridine boronic acid pinacol esters. This provides a reasonable estimate for the expected melting range.

Compound NameStructureReported Melting Point (°C)
Pyridine-3-boronic acid pinacol ester102-104[7]
Pyridine-4-boronic acid pinacol ester149-153[7][8]
6-Methoxypyridine-2-boronic acid pinacol ester68-72[9][10]
6-Hydroxypyridine-3-boronic acid pinacol esterNo data available[11]

This table summarizes data for analogous compounds to provide a scientific basis for estimating the properties of the title compound.

The wide range of melting points (68°C to 153°C) highlights the significant impact of substituent position and nature on the crystal lattice energy. Therefore, experimental determination for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is essential.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental and powerful indicator of a substance's purity.[12] For a pure crystalline solid, the melting range is typically sharp (≤2°C). Impurities will generally cause a depression and broadening of the melting range.[13]

Methodology: USP Class Ia Capillary Method[14]

This protocol adheres to the standards widely accepted in the pharmaceutical industry for ensuring accuracy and reproducibility.[3]

  • Sample Preparation:

    • Ensure the sample is completely dry and in a fine, powdered form to allow for uniform packing and efficient heat transfer.[12] If necessary, gently crush any coarse crystals in a mortar.

    • Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup:

    • Use a calibrated digital melting point apparatus.

    • Set the starting temperature to at least 5°C below the expected melting point (based on the benchmark table above, a starting point of ~95°C would be prudent for a preliminary run).

  • Measurement:

    • Insert the capillary tube into the heating block.

    • Set the temperature ramp rate to 1°C per minute. A slow ramp rate is critical for accuracy.[14]

    • Record the temperature at the onset point , where the first drop of liquid is observed.

    • Record the temperature at the clear point , where the last solid particle melts. The range between these two temperatures is the melting range.

  • Identity Confirmation (Mixed Melting Point):

    • To confirm the identity of a synthesized batch against a known reference standard, mix a small amount of the sample and the standard (approx. 1:1 ratio).

    • Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the two substances are identical.[13]

Advanced Thermal Stability Analysis

To fully characterize the thermal behavior, including decomposition temperature and potential phase transitions, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It provides quantitative data on melting (endothermic event) and decomposition (often an exothermic event).[10]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) as per instrument guidelines.[16]

  • Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into a hermetically sealed aluminum DSC pan.[9] An empty, sealed pan serves as the reference.

  • Thermal Program:

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature beyond the expected melting point but below the expected decomposition (e.g., 250°C for an initial screening).[17]

    • Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.[9]

  • Data Analysis:

    • The melting point is determined from the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated from the area of the melting peak.

    • Sharp exothermic peaks indicate decomposition events.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Interpretation Calibrate Calibrate DSC (e.g., with Indium) Weigh Weigh 5-10 mg Sample Calibrate->Weigh Seal Seal in Hermetic Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Program Execute Thermal Program (e.g., 10°C/min under N2) Load->Program Record Record Heat Flow vs. Temperature Program->Record Analyze Analyze Thermogram Record->Analyze MeltingPoint Determine Melting Point (Endotherm Onset) Analyze->MeltingPoint Decomposition Identify Decomposition (Exotherm) Analyze->Decomposition

Caption: Workflow for DSC analysis of a novel compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose.[18][19]

  • Instrument Setup: Use a calibrated TGA instrument. Ensure the balance is tared correctly.

  • Sample Preparation: Place a small, representative sample (5-10 mg) into the TGA pan (typically platinum or alumina).[20]

  • Thermal Program:

    • Load the sample onto the microbalance.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 20-50 mL/min) to establish a stable baseline.[21]

    • Heat the sample at a constant rate, typically 10°C or 20°C/min, from ambient temperature to a high temperature (e.g., 600°C) to ensure complete decomposition.[15]

  • Data Analysis:

    • The TGA curve plots percent weight versus temperature.

    • The onset temperature of weight loss indicates the beginning of thermal decomposition. The temperature at which 5% weight loss occurs (T₅) is often reported as a standard measure of thermal stability.

TGA_Workflow cluster_prep_tga Preparation cluster_analysis_tga Analysis cluster_results_tga Interpretation Tare Tare TGA Balance LoadSample Load 5-10 mg Sample into Pan Tare->LoadSample PlacePan Place Pan on Balance LoadSample->PlacePan Heat Heat at Constant Rate (e.g., 10°C/min under N2) PlacePan->Heat RecordMass Record Mass % vs. Temperature Heat->RecordMass AnalyzeCurve Analyze TGA Curve RecordMass->AnalyzeCurve DecompTemp Determine Onset of Decomposition (T_onset, T₅) AnalyzeCurve->DecompTemp Residue Quantify Final Residue AnalyzeCurve->Residue Data_Interpretation Input DSC Thermogram TGA Curve Analysis Analysis Endothermic Peak Exothermic Peak Mass Loss Input->Analysis Output Derived Properties Melting Point (T_m) Decomposition (T_d) Thermal Stability Limit Analysis:f0->Output:p0 Analysis:f1->Output:p1 Analysis:f2->Output:p2 Implication Practical Implications Purity Assessment Safe Operating Temperature Storage Conditions Output->Implication

Caption: Logical flow from experimental data to practical application.

Safety and Handling Precautions

Based on data from analogous compounds, the following should be considered:

  • General Handling: The compound is likely to be an irritant to the skin, eyes, and respiratory system. [22]Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Thermal Hazards: Upon heating and decomposition, boronic acid esters can release toxic and irritating fumes. [23]Hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), boron oxides, and potentially hydrogen fluoride (HF) due to the fluoroethoxy group. [24]All heating experiments must be conducted in a well-ventilated fume hood.

Conclusion

While 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is a promising synthetic intermediate, its thermal properties have not been publicly documented. A rigorous experimental approach is paramount for its safe and effective use. The melting point, as determined by the capillary method, serves as a crucial checkpoint for purity and identity. A comprehensive thermal stability profile, obtained through DSC and TGA, is essential for defining safe operating temperatures and understanding potential decomposition pathways. By following the detailed protocols outlined in this guide, researchers can generate the reliable data needed to confidently incorporate this novel building block into their development programs.

References

  • Głowacki, I. et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC. [Link]

  • Nanolab. Melting Point Determination in Pharmaceutical Industry. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of soluble pyridinium-containing copolyimides. [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Netzsch. Differential Scanning Calorimetry. [Link]

  • University of Calgary. Experiment 1: Melting-point Determinations. [Link]

  • ACS Publications. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. [Link]

  • University of South Florida. DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

  • Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

  • Lehman College. Experiment name / Determination of melting point. [Link]

  • Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Appropedia. Differential scanning calorimetry protocol: MOST. [Link]

  • Torontech. TGA Sample Preparation: A Complete Guide. [Link]

  • ASTM International. General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR). [Link]

  • ACS Publications. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. [Link]

  • Chemdad. 4-Pyridineboronic acid pinacol ester. [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • ResearchGate. A Beginners Guide Thermogravimetric Analysis (TGA). [Link]

  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

  • ResearchGate. The Stability of Organic Compounds. [Link]

  • Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ResearchGate. Standards, calibration, and guidelines in microcalorimetry. Part 2. Calibration standards for differential scanning calorimetry. [Link]

  • Boron Molecular. Pyridine-4-boronic acid, pinacol ester. [Link]

  • Wikipedia. 2-Fluoroethanol. [Link]

  • Wiley. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. [Link]

  • Royal Society of Chemistry. Activity–stability relationship in the surface electrochemistry of the oxygen evolution reaction. [Link]

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Foundational

Solvation Dynamics and Application Protocols for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester in Polar Aprotic Solvents

As a Senior Application Scientist, I frequently encounter process bottlenecks during the scale-up of Suzuki-Miyaura cross-coupling reactions. A recurring point of failure is the mismanagement of substrate solubility.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter process bottlenecks during the scale-up of Suzuki-Miyaura cross-coupling reactions. A recurring point of failure is the mismanagement of substrate solubility. This technical guide provides an in-depth analysis of the solubility profile of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester (CAS: 1353716-14-9) in polar aprotic solvents, detailing the mechanistic causality behind solvent selection and providing a self-validating protocol for bench and process chemists.

Mechanistic Solvation Dynamics

Understanding the physicochemical behavior of 6-(2-Fluoroethoxy)pyridine-3-Bpin requires deconstructing its structural components and their interactions with solvent matrices.

The Role of Polar Aprotic Solvents

In palladium-catalyzed cross-couplings, the solvent must stabilize the transition states of both the oxidative addition and transmetalation steps without interfering with the catalytic cycle. Polar aprotic solvents (e.g., DMF, DMSO, THF, 1,4-Dioxane) are uniquely suited for this because they possess high dielectric constants (facilitating the dissolution of polar intermediates) but lack acidic protons. This absence of hydrogen-bond donation is critical; it prevents the protodeboronation of the heteroaryl boronic ester—a dominant degradation pathway that drastically reduces yields.

Structural Influence on Solubility
  • The Pinacol Ester (Bpin) Shielding Effect : Free boronic acids are notorious for undergoing dehydration to form insoluble trimeric boroxines, which complicate stoichiometry and reaction kinetics. Esterification with pinacol sterically shields the electrophilic boron center and eliminates intermolecular hydrogen bonding. This structural modification shifts the compound's solubility profile, making it highly soluble in organic media.

  • Fluoroethoxy Lipophilicity and Dipole : The 6-(2-fluoroethoxy) substituent introduces a strong local dipole moment due to the high electronegativity of the fluorine atom, while simultaneously increasing the overall lipophilicity of the molecule. This dual nature allows the compound to interact favorably with high-dielectric solvents like DMSO through dipole-dipole interactions, while maintaining excellent solubility in less polar ethereal solvents like THF.

  • Pyridine Nitrogen Coordination : The nitrogen atom in the pyridine ring acts as a potent hydrogen-bond acceptor. In biphasic systems (e.g., Dioxane/H₂O), this heteroatom helps bridge the organic and aqueous interfaces, facilitating the mass transfer required for the base-mediated activation of the boronate.

Quantitative Solubility Profile

The table below synthesizes the solubility parameters for 6-(2-Fluoroethoxy)pyridine-3-Bpin across standard polar aprotic solvents. These metrics are critical for determining the optimal organic-to-aqueous ratio in biphasic coupling systems.

SolventDielectric Constant (ε)Boiling Point (°C)Est. Solubility (25°C)Mechanistic Application Notes
N,N-Dimethylformamide (DMF) 36.7153>200 mg/mLOptimal for highly deactivated or sterically hindered electrophiles. Excellent solvation of both the Bpin ester and the active [R-B(OH)₃]⁻ complex.
Dimethyl Sulfoxide (DMSO) 46.7189>250 mg/mLProvides the highest absolute solubility. However, its high boiling point complicates downstream aqueous workup and product isolation.
Tetrahydrofuran (THF) 7.666~150 mg/mLOffers an excellent balance of solvation and volatility. Ideal for low-temperature couplings and structurally sensitive substrates.
1,4-Dioxane 2.2101~80 mg/mLThe industry standard for biphasic systems (e.g., Dioxane/H₂O). Despite a low ε, it is a strong hydrogen-bond acceptor, stabilizing the biphasic interface.
Acetonitrile (MeCN) 37.582~100 mg/mLUseful for specific ligand systems. Note: Nitrogen coordination from MeCN can sometimes competitively inhibit the Pd catalyst at lower temperatures.

Note: While THF and 1,4-Dioxane are traditional choices, recent green chemistry initiatives highlight the utility of alternative polar aprotic solvents (e.g., 2-MeTHF), though their specific solvation capacities for fluorinated pyridines must be empirically verified .

Pathway Visualization

The following diagram maps the critical path from solid substrate to active transmetalation complex. The causality here is strict: solvation must precede base activation to prevent the compound from crashing out at the biphasic interface.

G S1 Solid Substrate CAS: 1353716-14-9 S2 Primary Solvation (Polar Aprotic: THF/DMF) S1->S2 Dissolution (25°C) S3 Aqueous Base Addition (K2CO3 / H2O) S2->S3 Homogeneous Organic Phase S4 Biphasic Interface Formation (Mass Transfer Zone) S3->S4 Mild Agitation S5 Boronate Activation [R-B(OH)3]- S4->S5 Nucleophilic Attack S6 Transmetalation & Coupling (Pd Catalysis) S5->S6 Entry into Catalytic Cycle

Figure 1: Solvation and activation workflow for 6-(2-Fluoroethoxy)pyridine-3-Bpin in Suzuki coupling.

Self-Validating Experimental Protocol

To ensure reproducibility, do not simply combine all reagents and apply heat. The sequence of addition dictates the physical state of the reaction mixture. The following protocol utilizes a self-validating framework for a standard Dioxane/H₂O biphasic coupling.

Step 1: Solvent Preparation & Deoxygenation
  • Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and HPLC-grade H₂O in separate flasks.

  • Sparge both solvents independently with Argon for 15 minutes.

  • Validation Check : Utilize an in-line dissolved oxygen sensor to confirm O₂ levels are <1 ppm, or visually confirm the complete cessation of microbubble formation. Oxygen ingress will rapidly oxidize the Pd(0) active species.

Step 2: Primary Solvation of the Boronic Ester
  • Charge a dry Schlenk flask with 1.0 equivalent of 6-(2-Fluoroethoxy)pyridine-3-Bpin and the aryl halide electrophile.

  • Add the degassed 1,4-Dioxane to achieve a substrate concentration of 0.2 M.

  • Stir at 400 rpm at ambient temperature (25°C) for 5 minutes.

  • Validation Check : The solution must be completely optically clear. Any persistent turbidity indicates incomplete dissolution. Causality: If the Bpin ester is not fully solvated before the water is introduced, it will form an unreactive aggregate.

Step 3: Base Introduction & Biphasic Setup
  • Dissolve 2.5 equivalents of K₂CO₃ in the degassed H₂O.

  • Add the aqueous base solution dropwise to the stirring organic phase.

  • Validation Check : Observe the formation of a distinct, clean biphasic system. There should be no interfacial precipitation (salting-out effect). If a precipitate forms, increase the volume of 1,4-Dioxane by 10% until clarity at the interface is restored.

Step 4: Catalyst Activation and Coupling
  • Add 0.05 equivalents of the Palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Heat the reaction mixture to 80°C under active reflux and vigorous stirring (800 rpm) to maximize the interfacial surface area.

  • Validation Check : A rapid color change (typically from yellow to a deep orange/red or dark brown) validates the reduction of Pd(II) to the catalytically active Pd(0) species. Monitor conversion via LC-MS after 2 hours.

Troubleshooting Causality: The Salting-Out Effect

Observation : Upon the addition of the aqueous base, the previously clear organic solution becomes cloudy, and a white precipitate forms at the biphasic interface. Causality : This is the "salting-out" effect. The high ionic strength of the concentrated aqueous base forces the moderately lipophilic 6-(2-fluoroethoxy)pyridine-3-Bpin out of the organic phase. Because the transmetalation step occurs at the interface, precipitated boronic esters cannot enter the catalytic cycle, halting the reaction. Corrective Action :

  • Dilution : Marginally increase the ratio of the polar aprotic solvent (e.g., shift from a 4:1 to a 5:1 Dioxane:H₂O ratio).

  • Phase Transfer Catalysis : Introduce 10 mol% of Tetrabutylammonium Bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the activated boronate anion, dragging it into the organic phase and bypassing the interfacial bottleneck .

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. URL:[Link]

  • Isley, N. A., Gallou, F., & Lipshutz, B. H. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 8(51), 18756-18765. URL:[Link]

Exploratory

The Mechanism of Action for Pyridine-3-Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling: Overcoming Protodeboronation and Catalyst Deactivation

Executive Summary Heteroaryl cross-couplings are the backbone of modern medicinal chemistry and agrochemical development. Among these, the Suzuki-Miyaura (SM) cross-coupling of pyridine derivatives is highly prized for c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heteroaryl cross-couplings are the backbone of modern medicinal chemistry and agrochemical development. Among these, the Suzuki-Miyaura (SM) cross-coupling of pyridine derivatives is highly prized for constructing complex pharmacophores[1]. However, pyridine boronic acids present a formidable synthetic challenge due to their inherent instability and propensity for catalyst deactivation.

By employing pyridine-3-boronic acid pinacol esters (Bpin) , chemists can leverage steric shielding to enhance thermodynamic stability. Yet, this modification shifts the kinetic bottleneck of the catalytic cycle to the transmetalation step. This whitepaper dissects the mechanistic causality behind these challenges and outlines field-proven, self-validating methodologies to achieve high-yielding cross-couplings.

Mechanistic Paradigm & The Transmetalation Bottleneck

The standard Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. When utilizing pyridine-3-Bpin esters, the mechanism deviates significantly from simple phenylboronic acids due to the electronic properties of the pyridine ring and the steric bulk of the pinacol ligand.

  • Oxidative Addition : The palladium(0) catalyst inserts into the aryl halide bond. For electron-deficient heteroaryl halides, this step is generally facile, though sterically hindered substrates may require electron-rich ligands.

  • Transmetalation (The Bottleneck) : Unlike free boronic acids, Bpin esters are highly stable and transmetalate slowly. The ester must either undergo in situ hydrolysis to the free boronic acid or directly form a tetracoordinate boronate "ate" complex via base activation.

  • Reductive Elimination : The formation of the C-C bond and regeneration of the Pd(0) catalyst.

Because transmetalation is sluggish with Bpin esters, the reactive intermediates are exposed to extended reaction times at elevated temperatures, opening the door to two catastrophic off-cycle pathways: Protodeboronation and Catalyst Poisoning .

G Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA Ar-X Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison TM Transmetalation L-Pd(II)(Ar)(Pyr) OA->TM Pyr-Bpin + Base OA->Poison RE Reductive Elimination Ar-Pyr Product TM->RE Proto Protodeboronation (Off-Cycle Degradation) TM->Proto Slow TM RE->Pd0 Product Release

Figure 1: Modified Suzuki-Miyaura Catalytic Cycle highlighting off-cycle degradation pathways.

The Twin Threats: Protodeboronation and Catalyst Poisoning

The Acid-Base Paradox and Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond. Extensive kinetic studies by Lloyd-Jones and co-workers have demonstrated that heteroaryl boronic acids undergo rapid protodeboronation via a zwitterionic intermediate[2].

The causality is rooted in an acid-base paradox : A base is strictly required to activate the boron atom for transmetalation (forming the nucleophilic boronate). However, the addition of base simultaneously accelerates the formation of the unstable zwitterionic species. The electron-withdrawing nature of the pyridine ring further weakens the C-B bond, leading to rapid fragmentation into pyridine and boric acid. While pinacol esters are more stable than free boronic acids, they are not immune to this degradation under prolonged basic conditions at elevated temperatures[3].

Catalyst Poisoning via Lewis Basicity

Highly polar heterocyclic compounds exhibit poor solubility, and their Lewis-basic nitrogen atoms have a high affinity for transition metals[4]. The pyridine nitrogen can coordinate to the Pd(0) or Pd(II) center, displacing the phosphine ligand. This forms an off-cycle, thermodynamically stable, but catalytically inactive resting state, effectively halting the reaction.

G Bpin Pyridine-3-Bpin (Stable Precursor) BOH2 Pyridine-3-B(OH)2 (Hydrolyzed) Bpin->BOH2 H2O Transmetalation Successful Transmetalation (Fast Catalyst) Bpin->Transmetalation Direct TM (Anhydrous) Boronate Zwitterionic Boronate [Pyr-B(OH)3]- BOH2->Boronate OH- (Base) Degradation Protodeboronation Pyridine + B(OH)3 Boronate->Degradation C-B Cleavage (Slow Catalyst) Boronate->Transmetalation Pd(II)-Ar (Fast Catalyst)

Figure 2: Speciation and Protodeboronation Pathway of Pyridine Boronates.

Advanced Catalytic Solutions

To successfully couple pyridine-3-Bpin esters, the rate of transmetalation must outcompete the rate of protodeboronation.

1. Dialkylbiaryl Phosphine Precatalysts (Buchwald Ligands) The use of "large-but-flexible" ligands, such as XPhos or SPhos, paired with palladacycle precatalysts (e.g., XPhos Pd G3), is the gold standard[3]. These precatalysts rapidly generate the highly active, mono-ligated L-Pd(0) species at room temperature or mild heating. The extreme steric bulk of the dialkylbiaryl framework physically prevents the pyridine nitrogen from coordinating to the palladium center, eliminating catalyst poisoning. Furthermore, the high reactivity of the catalyst ensures that transmetalation occurs instantly upon boronate formation, preempting protodeboronation[3].

2. Anhydrous Activation Strategies Alternatively, protodeboronation can be suppressed by eliminating water. Using potassium trimethylsilanolate (TMSOK) as a soluble base under strictly anhydrous conditions allows for direct transmetalation of the Bpin ester without passing through the highly unstable hydrolyzed boronic acid intermediate[4].

Quantitative Data: Stability and Yield Metrics

The following table summarizes the causal relationship between speciation, catalyst choice, and reaction outcome.

Boron SpeciesCatalyst SystemConditionsProtodeboronation RateCross-Coupling Yield
Pyridine-3-B(OH)2Pd(PPh3)4 (Standard)K2CO3, THF/H2O, 80°CVery High (t1/2 < 5 min)< 15%
Pyridine-3-BpinPd(PPh3)4 (Standard)K2CO3, THF/H2O, 80°CModerate (t1/2 ~ 2 hrs)35 - 45%
Pyridine-3-BpinXPhos Pd G3K3PO4, THF/H2O, 40°CLow (Outpaced by TM)> 85%
Pyridine-3-BpinPd(OAc)2 / SPhosTMSOK, THF (Anhydrous)Suppressed> 90%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a Buchwald G3 precatalyst system designed to outpace degradation pathways.

Objective: Cross-coupling of Pyridine-3-boronic acid pinacol ester with an Aryl Bromide.

Materials:

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • Pyridine-3-boronic acid pinacol ester (1.5 equiv, 1.5 mmol) (Note: Excess is used to buffer against trace protodeboronation).

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3PO4 (0.5 M aqueous solution, degassed) (3.0 equiv, 3.0 mmol)

  • THF (Anhydrous, degassed) (0.2 M relative to Ar-Br)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Bromide, Pyridine-3-Bpin, and XPhos Pd G3.

  • Degassing (Critical Step): Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen promotes homocoupling of the boronic ester and oxidizes the electron-rich phosphine ligand.

  • Solvent Addition: Inject the degassed THF via syringe. Stir at room temperature for 2 minutes to ensure complete dissolution of the precatalyst.

  • Base Activation: Inject the degassed 0.5 M aqueous K3PO4 solution.

  • Mild Heating: Place the reaction vessel in a pre-heated oil bath at 40°C. Causality: 40°C is sufficient to activate the G3 precatalyst and drive transmetalation, but low enough to severely retard the kinetics of protodeboronation.

  • In-Process Control (IPC): Monitor the reaction via LCMS or TLC after 30 minutes. The high turnover frequency of the XPhos Pd G3 catalyst typically results in >95% conversion within 1-2 hours.

  • Quench and Workup: Once complete, cool to room temperature. Dilute with EtOAc and wash with water. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on product polarity).

Sources

Protocols & Analytical Methods

Method

Protocol for Suzuki-Miyaura Cross-Coupling of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

An Application Guide for Researchers This guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester. The...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

This guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester. The content herein is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and troubleshooting strategies.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] Its application is particularly widespread in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[3][4] The subject of this note, 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester, is a valuable building block. The pyridine core is a key pharmacophore, while the 2-fluoroethoxy substituent can be strategically employed to modulate crucial drug-like properties such as metabolic stability, lipophilicity (logP), and binding interactions. This protocol offers a robust starting point for coupling this specific heteroaryl boronate with a range of aryl and heteroaryl halides.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][5] The process is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.[6][7] The reactivity of the halide is typically I > Br > OTf >> Cl.[8]

  • Transmetalation: The organic moiety from the boronic ester (R²) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[2][6] This is often the rate-determining step, particularly with electron-deficient heteroaryl boronates.[9]

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_ester R²-B(pin) + Base boronic_ester->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol and Reagent Guide

The following protocol is a robust starting point for the coupling of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester with various aryl/heteroaryl bromides.

Table 1: Reagent Selection and Rationale
Component Example(s) Stoichiometry / Loading Senior Scientist's Notes & Rationale
Aryl/Heteroaryl Halide Aryl/Heteroaryl Bromide1.0 equivThe limiting reagent. Aryl bromides offer a good balance of reactivity and stability. Iodides are more reactive but costlier. Chlorides are less reactive and require more specialized, electron-rich ligands.[1][6]
Boronic Ester (Nucleophile) 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester1.2 - 1.5 equivA slight excess is used to drive the reaction to completion and compensate for any potential protodeboronation or homocoupling side reactions.[9][10] Pinacol esters are more stable than boronic acids.[1][11]
Palladium Pre-catalyst Pd(dppf)Cl₂, Pd₂(dba)₃, Palladacycles1 - 5 mol%Pd(dppf)Cl₂ is an air-stable Pd(II) pre-catalyst often effective for heteroaryl couplings.[12] Pd₂(dba)₃ is a Pd(0) source that requires a supporting ligand. Lower catalyst loading is desirable but may require optimization.
Phosphine Ligand SPhos, XPhos, P(tBu)₃, RuPhos1.1 - 2.2 equiv relative to PdRequired if using a ligandless Pd source like Pd₂(dba)₃. Bulky, electron-rich ligands (e.g., Buchwald ligands) enhance catalyst activity for challenging substrates like heteroaryl halides and chlorides.[3][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0 equivThe base is crucial for activating the boronic ester.[2] K₃PO₄ is often an excellent choice for sensitive or electron-deficient substrates as it is effective yet generally milder, minimizing side reactions.[10][13]
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, THF/H₂O0.1 - 0.2 MAprotic organic solvents are standard. A small amount of water is often beneficial, facilitating the dissolution of the base and accelerating transmetalation.[12] Ensure solvents are properly degassed.[11]
Temperature 80 - 110 °CReaction specificHigher temperatures are often required to drive the reaction, especially with less reactive halides. Monitor for potential degradation of starting materials or product at elevated temperatures.[9][10]

Step-by-Step Experimental Procedure

Materials and Setup:

  • Reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar.

  • Inert atmosphere (Argon or Nitrogen).

  • Standard laboratory glassware.

  • Solvents should be degassed via freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.[11][14]

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the aryl/heteroaryl halide (1.0 equiv), 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). If using a separate ligand and palladium source (e.g., Pd₂(dba)₃ and SPhos), add them at this stage.

  • Inert Atmosphere Cycling: Cap the vessel with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting aryl halide is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting and Optimization Workflow

Even with a robust protocol, challenges can arise. Low yields or incomplete reactions are common issues that can often be resolved through systematic optimization.[11]

Troubleshooting_Workflow start Low or No Conversion Observed check_reagents Verify Reagent Quality (Fresh Catalyst, Dry Solvents, Stable Boronic Ester) start->check_reagents check_reagents->start Reagents Degraded increase_temp Increase Temperature (e.g., 100°C to 110°C) check_reagents->increase_temp Reagents OK change_base Screen Different Base (e.g., K₃PO₄ -> Cs₂CO₃) increase_temp->change_base change_catalyst Screen Catalyst/Ligand System (e.g., Pd(dppf)Cl₂ -> Pd₂(dba)₃/SPhos) change_base->change_catalyst side_reactions Side Reactions Observed? (Protodeboronation, Homocoupling) change_catalyst->side_reactions protodeboronation Protodeboronation: - Use milder base (K₃PO₄) - Ensure minimal water content - Use fresh boronic ester side_reactions->protodeboronation Yes, Protodeboronation homocoupling Homocoupling: - Ensure rigorous degassing - Use high-purity reagents side_reactions->homocoupling Yes, Homocoupling success Reaction Optimized side_reactions->success No protodeboronation->success homocoupling->success catalyst_or_temp catalyst_or_temp catalyst_or_temp->side_reactions

Figure 2: A decision workflow for troubleshooting the reaction.
Table 2: Hypothetical Optimization Study

The following table illustrates a hypothetical optimization study for the coupling of 4-bromoanisole with 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester.

Entry Pd Source (mol%) Ligand (mol%) Base (2.5 equiv) Solvent (0.15 M) Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)10045
2Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O (4:1)10078
3Pd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O (4:1)10089
4Pd₂(dba)₃ (1.5)SPhos (3.3)K₃PO₄Dioxane/H₂O (4:1)10094
5Pd₂(dba)₃ (1.5)SPhos (3.3)K₃PO₄Toluene/H₂O (10:1)11092

Data are hypothetical and for illustrative purposes only.

This hypothetical data suggests that for this particular coupling, moving from a first-generation catalyst like Pd(PPh₃)₄ to a more robust system like Pd(dppf)Cl₂ significantly improves the yield (Entry 1 vs. 2). A switch in base from K₂CO₃ to K₃PO₄ provides a further boost (Entry 2 vs. 3). Finally, employing a modern Buchwald-type ligand like SPhos with a Pd(0) source can lead to excellent yields, demonstrating the power of ligand choice in optimizing these transformations (Entry 4).[3][13]

Conclusion

The Suzuki-Miyaura cross-coupling of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is a powerful method for the synthesis of complex molecules relevant to pharmaceutical and materials science. Success in these reactions relies on a rational selection of catalyst, base, and solvent, guided by a sound mechanistic understanding. The protocol provided serves as a validated starting point, while the troubleshooting guide offers a systematic approach to overcoming common challenges. By carefully controlling reaction parameters and ensuring the quality of all reagents, researchers can reliably and efficiently access a diverse range of novel biaryl and heteroaryl structures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 133(8), 2116–2119. Available from: [Link]

  • Roy, D., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 49–52. Available from: [Link]

  • Zhang, Y., et al. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. PubMed. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 201-209. Available from: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: [Link]

  • Bellina, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7288–7301. Available from: [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

  • Knapp, D. M., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available from: [Link]

  • Primo, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. Available from: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]

  • Kaewruksa, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 596. Available from: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

Introduction & Mechanistic Rationale Fluoroalkoxy-substituted pyridines are highly privileged scaffolds in modern drug discovery and molecular imaging. The 2-fluoroethoxy moiety is frequently utilized to modulate lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fluoroalkoxy-substituted pyridines are highly privileged scaffolds in modern drug discovery and molecular imaging. The 2-fluoroethoxy moiety is frequently utilized to modulate lipophilicity, improve metabolic stability, and serve as a critical handle for 18 F-radiolabeling in Positron Emission Tomography (PET) tracers, such as those targeting PDE2A or D4 receptors[1][2].

Constructing these complex biaryl systems relies heavily on the Suzuki-Miyaura cross-coupling reaction. While heteroaryl boronic acids (particularly 2- and 3-pyridyl variants) are notoriously susceptible to protodeboronation (cleavage of the C–B bond) under basic aqueous conditions, utilizing the pinacol ester (Bpin) significantly dampens this degradation pathway[3]. Furthermore, the electron-donating nature of the 6-(2-fluoroethoxy) substituent enriches the pyridine ring. This reduces the Lewis acidity of the boron atom, further stabilizing the boronate intermediate compared to highly electron-deficient, unsubstituted pyridines[4][5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd Ar-Br TransMet Transmetalation (Py-Bpin + Base) OxAdd->TransMet OH⁻ / K₂CO₃ RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Py-Bpin RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle for heteroaryl cross-coupling.

Experimental Design & Optimization

To ensure a self-validating and robust system, the choice of catalyst and base must account for the coordinating nature of the pyridine nitrogen, which can poison standard palladium catalysts.

  • Catalyst Selection: Pd(dppf)Cl2​⋅CH2​Cl2​ is selected as the optimal precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that prevents the pyridine nitrogen from forming stable, inactive Pd-complexes[4].

  • Base & Solvent System: A biphasic system of 1,4-Dioxane and 2.0 M aqueous K2​CO3​ (4:1 v/v) is employed. The water is essential for the pre-equilibrium generation of the reactive boronate complex (or hydroxo-palladium species) required to facilitate the transmetalation step[3].

Table 1: Substrate & Condition Optimization Matrix
ParameterStandard ConditionAdvanced Alternative (Sterically Hindered)Causality / Rationale
Catalyst Pd(dppf)Cl2​ (5 mol%)XPhos Pd G2 (2-5 mol%)dppf prevents heteroatom poisoning; XPhos is superior for ortho-substituted aryl bromides.
Base K2​CO3​ (2.0 equiv, aq) Cs2​CO3​ (2.0 equiv, aq/anhydrous) K2​CO3​ provides optimal pH (~10-11) for transmetalation without accelerating protodeboronation.
Solvent 1,4-Dioxane / H2​O (4:1)Toluene / EtOH / H2​O (3:1:1)Dioxane fully solubilizes the pinacol ester and aryl bromide at 90 °C.
Stoichiometry 1.2 equiv Py-Bpin1.5 equiv Py-BpinExcess boronic ester compensates for minor thermal protodeboronation over 12 hours.

Step-by-Step Protocol

Scale: 1.0 mmol (Easily scalable to gram-quantities).

A. Reagent Preparation & Setup
  • Equip a 20 mL Schlenk tube or heavy-walled microwave vial with a magnetic stir bar.

  • Charge the vessel with the Aryl Bromide (1.0 mmol, 1.0 equiv) and 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester (320 mg, 1.2 mmol, 1.2 equiv).

  • Add the catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (40.8 mg, 0.05 mmol, 5 mol%).

  • Add 1,4-Dioxane (4.0 mL) to the vessel.

B. Degassing (Critical Step)
  • Add 1.0 mL of a pre-prepared 2.0 M aqueous K2​CO3​ solution (2.0 mmol, 2.0 equiv).

  • Argon Sparging: Submerge a long stainless-steel needle into the biphasic mixture and bubble pure Argon gas vigorously through the solution for 15 minutes .

    • Scientific Insight: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) peroxo complexes and promote oxidative homocoupling of the boronic ester.

C. Reaction Execution
  • Seal the vessel tightly under an Argon atmosphere.

  • Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C .

  • Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers. Heat for 12 to 18 hours .

    • Visual Cue: The reaction mixture will typically transition from a vibrant red/orange to a dark brown/black suspension as the reaction reaches completion and Pd black begins to precipitate.

D. Workup & Purification
  • Cool the reaction to room temperature. Uncap the vial and dilute the mixture with Ethyl Acetate (10 mL) and Deionized Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

Workflow S1 1. Setup Add Reagents S2 2. Degas Argon Sparge S1->S2 S3 3. React 90°C, 12-18h S2->S3 S4 4. Workup EtOAc / H₂O S3->S4 S5 5. Purify Flash Silica S4->S5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Analytical Self-Validation & Troubleshooting

To ensure the trustworthiness of the protocol, utilize the following self-validation checks:

  • Reaction Monitoring (LC-MS): The starting boronic ester has an approximate exact mass of 267.1 Da. Monitor the disappearance of this peak and the aryl bromide peak.

  • Identifying Protodeboronation: If the reaction stalls, check the LC-MS for a peak at m/z ~142 [M+H]+ . This corresponds to 2-(2-fluoroethoxy)pyridine, the product of protodeboronation. If this is the major byproduct, ensure the reaction was thoroughly degassed and consider lowering the temperature to 80 °C or switching to anhydrous conditions (e.g., CsF in Dioxane)[5].

  • Identifying Homocoupling: A mass corresponding to the pyridine dimer indicates that oxygen was present in the system. Re-verify the integrity of the Argon line and sparging technique.

References

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters The Journal of Organic Chemistry - ACS Publications[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Organic Letters - ACS Publications[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors MDPI - Molecules[Link]

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester in Drug Development

Introduction & Scientific Rationale The strategic incorporation of functionalized pyridine rings into pharmaceutical leads is a cornerstone of modern medicinal chemistry. The specific building block 6-(2-Fluoroethoxy)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The strategic incorporation of functionalized pyridine rings into pharmaceutical leads is a cornerstone of modern medicinal chemistry. The specific building block 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester is highly valued for two primary reasons:

  • Physicochemical Modulation : The pyridine nitrogen influences solubility and metabolic stability, while the fluoroethoxy group acts as a lipophilic modulator and a bioisostere.

  • Radiotracer Development : It serves as a critical precursor for synthesizing 18 F-PET (Positron Emission Tomography) imaging agents.

While free heteroaryl boronic acids are notoriously unstable and prone to rapid base-promoted protodeboronation[1], masking the boronic acid as a pinacol ester (Bpin) significantly enhances its shelf-life and stability during cross-coupling reactions[2]. This application note details the mechanistic causality, catalyst selection, and validated protocols for successfully coupling this reagent with aryl and heteroaryl halides.

Mechanistic Causality: The "Why" Behind the Reagents

The Suzuki-Miyaura cross-coupling reaction relies on a delicate balance between the oxidative addition of the aryl halide and the transmetalation of the boronic ester.

Catalyst Selection

Heteroaryl boronic esters, particularly electron-deficient pyridines, can exhibit slow transmetalation rates. Therefore, selecting the correct Palladium (Pd) catalyst and ligand is critical:

  • Pd(dppf)Cl 2​ : This is the standard workhorse for these reactions. The large bite angle of the bidentate dppf ligand structurally forces the Pd center into a geometry that highly favors the final reductive elimination step, driving the reaction forward[3].

  • Buchwald Pre-catalysts (e.g., XPhos-Pd-G2) : For sterically hindered or electron-rich aryl chlorides, standard catalysts often fail at the oxidative addition step. Bulky, electron-rich monodentate biaryl phosphine ligands like XPhos accelerate oxidative addition and stabilize the highly active monoligated Pd(0) species, allowing the reaction to proceed at lower temperatures[4].

Base and Solvent Dynamics

A biphasic solvent system (e.g., 1,4-Dioxane/H 2​ O) is typically employed. The organic solvent dissolves the substrates and catalyst, while water dissolves the inorganic base (e.g., K 2​ CO 3​ or K 3​ PO 4​ ). The base is mechanistically required to coordinate with the Pd(II) complex, forming a Pd-alkoxo/hydroxo intermediate that is sufficiently electrophilic to undergo transmetalation with the boronic ester. However, excessive water can hydrolyze the Bpin ester back to the free boronic acid, re-introducing the risk of protodeboronation[2]. In extreme cases, anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) or CsF are required[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., PdL2) OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide (Ar-X) BaseEx Base Exchange Ar-Pd(II)-X → Ar-Pd(II)-OR OxAdd->BaseEx + Base (e.g., K2CO3) TransMet Transmetalation Transfer of Fluoroethoxypyridine BaseEx->TransMet + Pyridine-3-Bpin RedElim Reductive Elimination Product Formation TransMet->RedElim - Borate Byproduct RedElim->Pd0 Regenerates Pd(0) Product Coupled Heterobiaryl Product RedElim->Product Yields Product

Suzuki-Miyaura catalytic cycle for heteroaryl boronic esters.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes empirical data for optimizing the coupling of 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester with a standard aryl bromide.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ NoneNa 2​ CO 3​ Toluene/H 2​ O100< 50Slow oxidative addition; significant protodeboronation observed.
Pd(dppf)Cl 2​ dppfK 2​ CO 3​ Dioxane/H 2​ O9080–85Broad substrate scope; large bite angle facilitates reductive elimination.
XPhos-Pd-G2 XPhosK 3​ PO 4​ THF/H 2​ O8090–95Rapid Pd(0) formation; ideal for sterically hindered aryl chlorides.
Pd(OAc) 2​ RuPhosCs 2​ CO 3​ Dioxane/H 2​ O10085–90Excellent for coupling with electron-rich heteroaryl halides.

Experimental Workflow & Protocol

Self-Validating Protocol: Pd(dppf)Cl 2​ Catalyzed Coupling

This protocol utilizes a slight excess of the Bpin ester to compensate for any minor hydrolysis/protodeboronation that occurs during the heating phase.

Reagents Required:

  • 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester (1.2 equiv)

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ adduct (0.05 equiv / 5 mol%)

  • K 2​ CO 3​ (2.0 equiv)

  • 1,4-Dioxane and Deionized H 2​ O (4:1 ratio)

Workflow S1 1. Reagent Prep Weigh Bpin, Ar-X, Pd S2 2. Solvent Addition Dioxane/H2O (4:1) S1->S2 S3 3. Degassing N2 Sparge (15 min) S2->S3 S4 4. Coupling Heat at 90°C S3->S4 S5 5. Workup EtOAc / Brine S4->S5 S6 6. Purification Flash Chromatography S5->S6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Preparation : To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 6-(2-fluoroethoxy)pyridine-3-boronic acid pinacol ester (1.2 mmol, 320 mg), Pd(dppf)Cl 2​ (0.05 mmol, 36 mg), and K 2​ CO 3​ (2.0 mmol, 276 mg).

  • Solvent Addition : Add 1,4-Dioxane (4.0 mL) and H 2​ O (1.0 mL) to the vial.

  • Degassing (Critical Step) : Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for 10–15 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Reaction Execution : Seal the vial tightly with a Teflon-lined cap. Heat the mixture in a pre-heated oil bath at 90 °C for 4 to 12 hours.

    • Self-Validation: The reaction mixture typically transitions from a reddish-orange suspension to a dark brown/black mixture as Pd black begins to precipitate near completion. Monitor the disappearance of the aryl halide via TLC (Hexanes/EtOAc) or LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Isolation : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the pure biaryl product.

Troubleshooting Common Failures

  • Issue: High levels of Protodeboronation (Loss of Boronic Ester)

    • Cause: The basic aqueous conditions hydrolyzed the Bpin ester, and the resulting boronic acid underwent C-B bond cleavage before transmetalation could occur.

    • Solution: Switch to an anhydrous protocol. Use a pre-catalyst like XPhos-Pd-G2 with a soluble anhydrous base such as TMSOK or CsF in pure THF or Dioxane[5].

  • Issue: Homocoupling of the Pyridine Boronic Ester

    • Cause: Oxygen ingress during the reaction promotes oxidative homocoupling of the boronic ester.

    • Solution: Ensure rigorous degassing (freeze-pump-thaw method if necessary) and verify the integrity of the vial septa.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities Source: ACS Organic Process Research & Development URL:[Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester as a Versatile Building Block for Fluorinated Heterocycles

Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Fluorine in Modern Drug Discovery The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profile.[3][4] Strategically placed fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability, and increase binding affinity to target proteins.[1][5][6]

Among the privileged structures in drug development, the pyridine ring is a highly prevalent scaffold.[4] Consequently, the development of functionalized, fluorinated pyridine building blocks is of paramount importance. This guide focuses on 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester , a versatile reagent designed for the efficient synthesis of novel fluorinated heterocycles. This building block offers a unique combination of features:

  • A pyridine core , a common motif in biologically active compounds.

  • A boronic acid pinacol ester at the 3-position, primed for robust and reliable Suzuki-Miyaura cross-coupling reactions.[7]

  • A 2-fluoroethoxy group at the 6-position, which introduces a metabolically stable, flexible fluorine-containing side chain. This moiety can subtly influence lipophilicity and engage in favorable interactions with biological targets.

This document serves as a comprehensive guide for researchers, providing in-depth protocols, mechanistic insights, and practical advice for leveraging this powerful building block in drug discovery and materials science.

Reagent Profile and Advantages

Chemical Structure:

Figure 1: Structure of the title compound.

Key Advantages:

  • Stability and Handling : The pinacol ester functional group enhances the stability of the boronic acid, preventing premature protodeboronation and decomposition, which can be an issue with free boronic acids.[7] This leads to improved shelf-life and reproducibility in reactions.

  • Predictable Reactivity : As a workhorse reaction in synthetic chemistry, the Suzuki-Miyaura cross-coupling is well-understood, and its mechanism is thoroughly documented.[7][8] This allows for rational reaction design and optimization. The boronic ester is positioned at the 3-position of the pyridine ring, providing a clear vector for molecular elaboration.

  • Strategic Fluorine Introduction : The 2-fluoroethoxy side chain introduces fluorine away from the reactive coupling site. This preserves the electronic properties of the pyridine ring for the cross-coupling reaction while embedding a desirable fluorine motif into the final product. This flexible side-chain offers a different steric and electronic profile compared to direct C-F bonds on the aromatic ring.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)–C(sp²) bonds.[7][9] This reaction enables the efficient connection of the fluorinated pyridine scaffold to a wide variety of (hetero)aryl partners.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) trans_label Transmetalation oa_complex->trans_label trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex trans_label->trans_complex re_label->pd0 product Ar-Ar' (Coupled Product) re_label->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oa_label boronic_ester Ar'-B(pin) (Boronic Ester) boronic_ester->trans_label base Base (e.g., K₂CO₃) base->trans_label

Figure 3: Step-by-step experimental workflow.

Reagents and Materials:

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester295.142951.01.0
Aryl Bromide (e.g., 4-Bromotoluene)171.042051.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.73370.050.05
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane (Anhydrous)---4.0 mL
Water (Degassed)---1.0 mL

Procedure:

  • Inert Atmosphere Setup : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester (1.0 eq), the aryl bromide (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add the degassed 1,4-Dioxane and Water (4:1 ratio, 5 mL total).

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired fluorinated biaryl product.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be highly dependent on the specific substrates used. The following table provides guidance on variables that can be adjusted to optimize the reaction.

ParameterStandard ConditionAlternative(s)Rationale for Change
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)For electron-deficient or sterically hindered partners, more active catalysts or specialized ligands may be required to facilitate the oxidative addition or reductive elimination steps.
Base K₂CO₃Cs₂CO₃, K₃PO₄, Na₃PO₄ [9]Stronger bases like Cs₂CO₃ or phosphates can be more effective for less reactive boronic esters or aryl chlorides. The choice of base can significantly impact the rate of transmetalation. [9]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, DMF, THF/H₂OSolvent choice affects the solubility of reagents and the stability of catalytic intermediates. Anhydrous conditions may be necessary for sensitive substrates, though water often accelerates the reaction with boronic esters. [9][10]
Temperature 90 °CRoom Temperature to 120 °CLess reactive coupling partners (e.g., aryl chlorides) may require higher temperatures. Conversely, for highly active substrates, the temperature can sometimes be lowered to minimize side reactions.
Additives NoneTetrabutylammonium bromide (TBAB)Phase-transfer catalysts like TBAB can be beneficial in cases where the solubility of the inorganic base in the organic solvent is poor, improving reaction kinetics.

Safety and Handling

Proper laboratory safety practices are essential when working with these reagents.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Ventilation : Handle 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester and all solvents and reagents in a well-ventilated fume hood. [13][14]Avoid inhalation of dust or vapors.

  • Storage : Store the boronic ester in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents. [13][14]Refrigeration is often recommended for long-term storage.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is a highly valuable and strategically designed building block for the synthesis of complex fluorinated heterocycles. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the unique fluoroethoxy moiety make it an excellent choice for drug discovery programs and materials science applications. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this versatile reagent into their synthetic workflows, accelerating the discovery of novel chemical entities.

References

  • The Many Roles for Fluorine in Medicinal Chemistry.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Applications of Fluorine in Medicinal Chemistry.
  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
  • PN-2553 - Safety D
  • SPIRO[2.
  • Indole-4-boronic acid pinacol ester - Safety D
  • 2-methylfuran-3-boronic acid, pinacol ester - Safety D
  • New method for introducing fluorinated components into molecules. University of Münster.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

Method

Application Notes &amp; Protocols: Accelerated Suzuki-Miyaura Couplings Utilizing 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester Under Microwave Irradiation

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and a detailed protocol for the use of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester in microwave-assi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the use of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester in microwave-assisted Suzuki-Miyaura cross-coupling reactions. The document is intended for researchers, chemists, and drug development professionals seeking to leverage the efficiency and speed of microwave synthesis for the construction of complex biaryl and heteroaryl structures. We will delve into the mechanistic underpinnings of the reaction, the distinct advantages conferred by microwave irradiation, a step-by-step experimental protocol, and critical considerations for safety and reaction optimization.

Introduction: The Convergence of a Versatile Reagent and an Enabling Technology

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its success is predicated on the use of organoboron compounds, which are generally stable, non-toxic, and tolerant of a wide variety of functional groups. 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is a valuable building block in this class, incorporating a functionalized pyridine ring, a key heterocycle in numerous pharmaceutical agents. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and store compared to the free boronic acid.[2]

Conventional heating methods for Suzuki-Miyaura couplings can often require long reaction times, from hours to days. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[3][4][5] By utilizing microwave irradiation, reactions can be accelerated dramatically, often reducing reaction times to mere minutes.[6] This acceleration stems from the direct and efficient heating of polar molecules in the reaction mixture, leading to uniform temperature distribution and rapid energy transfer.[5][6][7] The benefits include not only increased reaction rates but also improved yields, higher product purity, and reduced energy consumption.[3][4]

This guide will focus on the practical application of these two powerful tools: the strategic use of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester and the rapid, controlled heating provided by a dedicated microwave reactor.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: A base activates the boronic acid ester, forming a boronate species. This species then transfers the organic group (in this case, the 6-(2-fluoroethoxy)pyridin-3-yl group) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (Intermediate) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' (Intermediate) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Organohalide) ArX->OxAdd BoronicEster Ar'-B(OR)₂ (Boronic Ester) Boronate [Ar'-B(OR)₂(OH)]⁻ (Activated Boronate) BoronicEster->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a representative Suzuki-Miyaura coupling between 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester and 4-bromoanisole. Conditions can be adapted for other aryl or heteroaryl halides.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester1220374-29-3281.120.51.0
4-Bromoanisole104-92-7187.040.51.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.010.02
Potassium Carbonate (K₂CO₃)584-08-7138.211.53.0
1,4-Dioxane (Anhydrous)123-91-188.114.0 mL-
Water (Degassed)7732-18-518.022.0 mL-
Equipment
  • Dedicated laboratory microwave reactor designed for chemical synthesis. Note: Domestic microwave ovens must not be used due to significant safety hazards.[8]

  • 10 mL microwave reactor vial with a magnetic stir bar.

  • Standard laboratory glassware for workup and purification.

  • Fume hood.

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A 1. Add solids to vial: - Boronic Ester (0.5 mmol) - 4-Bromoanisole (0.5 mmol) - K₂CO₃ (1.5 mmol) - Pd(PPh₃)₄ (0.01 mmol) B 2. Add solvents: - 1,4-Dioxane (4 mL) - Water (2 mL) A->B C 3. Seal vial and place in microwave reactor B->C D 4. Irradiate: - Temp: 120 °C - Time: 15 min - Stirring: On C->D E 5. Cool to room temp. D->E F 6. Dilute with Ethyl Acetate & wash with water, brine E->F G 7. Dry over Na₂SO₄, filter, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester (140.6 mg, 0.5 mmol), 4-bromoanisole (93.5 mg, 0.5 mmol), potassium carbonate (207.3 mg, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol).

  • Add 4.0 mL of anhydrous 1,4-dioxane and 2.0 mL of degassed water to the vial.

  • Securely seal the vial with the appropriate cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C (Ramp time: 2 minutes)

    • Hold Time: 15 minutes

    • Stirring: High

    • Power: Dynamic (will adjust to maintain temperature)

  • Start the irradiation. The reaction progress can be monitored by TLC or LC-MS after completion.

  • Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before handling.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2-fluoroethoxy)-5-(4-methoxyphenyl)pyridine.

Expected Results and Characterization

Under the optimized microwave conditions, this reaction is expected to proceed to high conversion (>95%) within the specified 15-minute timeframe. The isolated yield of the purified product should be in the range of 75-90%.

The final product can be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the coupled product.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion/Yield Inefficient catalyst; insufficient base; low temperature; short reaction time.Screen alternative catalysts (e.g., Pd(dppf)Cl₂) or ligands. Use a stronger base (e.g., Cs₂CO₃). Increase the reaction temperature in 10 °C increments (up to 150 °C). Increase the reaction time in 5-minute intervals.
Deboronated Byproduct Presence of water and/or protic solvents leading to hydrolysis of the boronic ester.Ensure anhydrous solvents are used where specified. Minimize reaction time. While water is necessary for the boronate formation, excess can be detrimental.[9]
Homocoupling of Boronic Ester Oxygen in the reaction mixture; catalyst decomposition.Thoroughly degas all solvents before use. Use a fresh, high-quality palladium catalyst.
Pressure Error in Reactor Formation of gaseous byproducts; solvent boiling point exceeded.Ensure the reaction vial is not filled more than 2/3 full. If using a volatile solvent, reduce the set temperature. If the reaction is known to produce gas, consider running at a lower concentration.[10]

Safety Precautions

  • Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis.[8] These units are equipped with pressure and temperature sensors, as well as containment features not present in domestic ovens.[11][12] Never operate a damaged unit.[12]

  • Pressure Hazards: Reactions in sealed vessels can generate significant pressure. Never exceed the recommended temperature or volume limits for the vials. Always allow the vessel to cool completely before opening.[10]

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagent Stability: Be aware of the stability of reagents and solvents at high temperatures. Some compounds may decompose, potentially leading to unexpected pressure increases or hazardous byproducts.[8]

Conclusion

The use of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester in conjunction with microwave-assisted synthesis provides a rapid, efficient, and high-yielding pathway to valuable functionalized bi-heteroaryl compounds. The dramatic reduction in reaction time, coupled with the potential for improved yields and cleaner reaction profiles, underscores the power of this methodology for accelerating discovery and development in medicinal and materials chemistry. By following the detailed protocol and safety guidelines presented, researchers can confidently and effectively implement this advanced synthetic strategy.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave Reactor Safety. ETH Zurich.
  • Laboratory Microwave Safety Precautions. Scribd.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. ARKIVOC.
  • Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE.
  • Safety Considerations for Microwave Synthesis.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Pyridine-2-boronic acid pinacol ester. CymitQuimica.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2015).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Suzuki couplings with 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the cross-coupling of highly functionalized, electron-defici...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the cross-coupling of highly functionalized, electron-deficient heteroaryl boronic esters.

6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester is a notoriously challenging substrate. Its electron-deficient pyridine core, compounded by the inductively withdrawing 2-fluoroethoxy group, makes it highly susceptible to base-mediated degradation. Furthermore, the Lewis-basic pyridine nitrogen can coordinate to palladium, leading to irreversible catalyst deactivation.

This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your Suzuki-Miyaura couplings using this specific substrate.

Mechanistic Failure Analysis

To solve a low-yield issue, we must first understand the exact point of failure within the catalytic cycle. For 6-alkoxypyridine-3-boronic esters, failures rarely occur during oxidative addition; they almost exclusively stem from the transmetalation step or competing off-cycle degradation.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Base, H2O OxAdd->Poison RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product Proto Protodeboronation (Base-Catalyzed Cleavage) Boronic 6-(2-Fluoroethoxy)pyridine- 3-boronic Acid Pinacol Ester Boronic->TransMet Base Activation Boronic->Proto Excess Base/H2O

Suzuki-Miyaura catalytic cycle highlighting failure modes for pyridine-3-boronic esters.

Causality of Failure:

  • Protodeboronation: In alkaline media, heteroaryl boronic acids undergo rapid C-B bond cleavage. The Bpin ester must hydrolyze to the active boronate species to undergo transmetalation. If the transmetalation step is slower than the protodeboronation pathway, your yield will plummet, and you will recover deborylated 2-(2-fluoroethoxy)pyridine 1.

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can competitively bind to the palladium center, displacing the phosphine ligands and stalling the catalytic cycle 2.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows complete consumption of the boronic ester, but I only have 15% product and a massive peak for the deborylated pyridine. What went wrong? A1: You are experiencing severe protodeboronation. When using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O), the bulk aqueous base rapidly hydrolyzes the Bpin ester and cleaves the C-B bond before transmetalation can occur. Solution: Switch to anhydrous or "low-water" conditions. Use finely milled, anhydrous K₃PO₄. If water is absolutely necessary to activate the Bpin, limit it to exactly 1-2 equivalents relative to the boron species.

Q2: The reaction stalls at 30% conversion. The aryl halide is still present, and adding more Pd(PPh₃)₄ doesn't restart the reaction. Why? A2: This indicates catalyst poisoning. Pyridyl nitrogens are excellent ligands for palladium. Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here because their ligands are easily displaced by the substrate. Solution: Upgrade to a bulky, electron-rich dialkylbiaryl phosphine precatalyst, such as XPhos Pd G2 or G3. The immense steric bulk of the XPhos ligand prevents the pyridine nitrogen from coordinating to the palladium center, while its electron-rich nature accelerates oxidative addition and transmetalation.

Q3: Does the 2-fluoroethoxy group specifically impact the reaction? A3: Yes. The fluorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the pyridine ring. This makes the carbon attached to the boron even more electrophilic, increasing its susceptibility to attack by hydroxide ions (the first step of base-catalyzed protodeboronation) 3.

Troubleshooting Workflow

W Start Low Yield Detected Analyze Analyze Crude by LC-MS/NMR Start->Analyze Proto High Deborylated Pyridine? Analyze->Proto Stall Unreacted Aryl Halide? Analyze->Stall Sol1 Reduce H2O, Use Anhydrous K3PO4 or Syringe Pump Addition Proto->Sol1 Yes Sol2 Switch to XPhos Pd G2/G3 to Prevent N-Coordination Stall->Sol2 Yes

Troubleshooting decision tree for low-yield Suzuki couplings of heteroaryl boronic esters.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running Protocol A and B in parallel, you isolate the kinetic variables causing your low yields.

Protocol A: Low-Water, High-Activity Coupling (Standard Optimization)

Rationale: Minimizes bulk water to slow protodeboronation while using a highly active catalyst to accelerate transmetalation.

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G2 (2-5 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. Inject anhydrous 1,4-dioxane (to reach 0.2 M concentration) and exactly 2.0 equivalents of degassed HPLC-grade H₂O (relative to the boronic ester). Causality note: This micro-addition of water is precisely enough to form the active boronate without creating an aqueous biphasic system that drives protodeboronation.

  • Reaction: Stir vigorously at 80 °C for 4-6 hours.

  • Validation Step: Monitor by LC-MS at the 1-hour mark. If the ratio of product to deborylated byproduct is >5:1, the kinetics are favorable, and the reaction will proceed to high yield.

Protocol B: Syringe-Pump Addition (For Extreme Protodeboronation)

Rationale: Keeps the steady-state concentration of the boronic ester extremely low in the basic reaction mixture, forcing it to undergo transmetalation immediately upon activation 4.

  • Setup: Charge a flask with the aryl halide (1.0 equiv), K₃PO₄ (2.5 equiv), XPhos Pd G2 (5 mol%), and 1,4-dioxane/H₂O (10:1 ratio, 0.1 M). Heat to 85 °C.

  • Preparation of Bpin Solution: Dissolve 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester (2.0 equiv) in anhydrous 1,4-dioxane (2 mL).

  • Slow Addition: Using a programmable syringe pump, add the Bpin solution dropwise into the heated reaction mixture over 3 hours.

  • Completion: Stir for an additional 1 hour at 85 °C after the addition is complete.

Quantitative Data Comparison

The following table summarizes expected yield improvements based on systematic optimization of the coupling between 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester and a standard electron-neutral aryl bromide.

Reaction ConditionsCatalyst (5 mol%)Base / SolventYield (%)Protodeboronation (%)
Standard (Baseline)Pd(PPh₃)₄Na₂CO₃ (aq) / Dioxane18%>70%
Ligand SwitchPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)35%55%
Anhydrous BaseXPhos Pd G2Anhydrous K₃PO₄ / Dioxane68%20%
Protocol A (Low H₂O) XPhos Pd G2 K₃PO₄ + 2 eq H₂O / Dioxane 82% <10%
Protocol B (Syringe) XPhos Pd G2 K₃PO₄ / Dioxane:H₂O (10:1) 89% <5%

Table 1: Impact of catalyst selection and water concentration on yield and side-product formation.

References

  • Title: "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: Journal of the American Chemical Society - ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development - ACS Publications URL
  • Title: Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?

Sources

Optimization

Optimizing base and solvent conditions for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

Welcome to the Technical Support and Troubleshooting Center for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester . As a heteroaryl boronic ester, this building block is highly valuable for pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester .

As a heteroaryl boronic ester, this building block is highly valuable for pharmaceutical synthesis but presents specific kinetic challenges during Suzuki-Miyaura cross-coupling. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing 2-fluoroethoxy group, makes the carbon-boron (C-B) bond highly susceptible to base-catalyzed cleavage (protodeboronation)[1].

This guide provides field-proven, self-validating methodologies to optimize your base and solvent conditions, ensuring transmetallation outpaces degradation.

Part 1: Mechanistic Troubleshooting (The "Why")

The Protodeboronation vs. Transmetallation Competition

In a standard Suzuki-Miyaura reaction, the base serves to coordinate with the empty p-orbital of the boron atom, forming a reactive boronate complex ([ArB(OH)₃]⁻ or [ArB(OR)₃]⁻). This complex is necessary for the transmetallation step, where the aryl group is transferred to the Palladium(II) center[2].

However, for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester, the formation of this boronate intermediate creates a kinetic fork in the road:

  • Pathway A (Desired): Rapid transmetallation to the Pd(II) catalyst.

  • Pathway B (Undesired): Zwitterionic fragmentation and ipso-protonation, leading to the cleavage of the C-B bond and the formation of 2-(2-fluoroethoxy)pyridine (protodeboronation)[3].

Aqueous, strong bases (like NaOH or Na₂CO₃) heavily favor Pathway B. To force the reaction down Pathway A, we must use a "slow-release" strategy. The pinacol (Bpin) ester inherently provides some protection by slowly hydrolyzing to the active boronic acid[4]. We must pair this with optimized base/solvent systems that activate the boron without flooding the system with hydroxide ions.

G Start 6-(2-Fluoroethoxy)pyridine-3-Bpin Base Base Activation (OH- or F-) Start->Base Boronate Active Boronate Complex Base->Boronate PdCycle Transmetallation (Pd Catalytic Cycle) Boronate->PdCycle Fast (Optimal Conditions) Degradation Protodeboronation (C-B Cleavage) Boronate->Degradation Slow/Aqueous (Suboptimal) Product Desired Cross-Coupled Product PdCycle->Product Byproduct 2-(2-Fluoroethoxy)pyridine (Dead End) Degradation->Byproduct

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation.

Part 2: Quantitative Base and Solvent Optimization

To minimize protodeboronation, you must carefully select your base and solvent. The table below summarizes the causality and expected outcomes of various combinations based on empirical data for electron-deficient pyridyl boronic esters.

BaseSolvent SystemTransmetallation RateProtodeboronation RiskRecommendation / Causality
Na₂CO₃ (aq) Dioxane / H₂O (1:1)ModerateHigh Avoid. High hydroxide concentration rapidly cleaves the sensitive C-B bond before Pd can intercept it.
K₃PO₄ (solid) Toluene / H₂O (10:1)FastLowGood. Mild base. The biphasic nature keeps the Bpin ester in the organic layer, slowly reacting at the interface[2].
Cs₂CO₃ (solid) DMF (Anhydrous)ModerateMediumFair. Good for solubility, but DMF can coordinate to Pd and slow down the catalytic cycle, allowing degradation.
CsF (solid) 1,4-Dioxane (Anhydrous)Very Fast Very Low Optimal. Fluoride generates a highly reactive fluoroborate complex without requiring water/hydroxide, entirely bypassing hydrolytic cleavage[5].

Part 3: Optimized Experimental Protocols

The following protocols are designed as self-validating systems. If the reaction fails under these exact conditions, the failure is likely due to reagent purity or steric hindrance of the aryl halide, rather than the intrinsic instability of the boronic ester.

Protocol A: Anhydrous Fluoride-Mediated Coupling (Recommended for High-Risk Substrates)

This protocol uses Cesium Fluoride (CsF) to activate the boron without introducing water, virtually eliminating base-catalyzed hydrolysis.

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (Ar) three times.

  • Reagent Loading: Add 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester (1.2 equiv), your Aryl Halide (1.0 equiv), anhydrous CsF (3.0 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos ligand (0.10 equiv). Note: SPhos is highly electron-rich and bulky, accelerating oxidative addition and transmetallation[2].

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M relative to the aryl halide) via syringe.

  • Degassing: Perform three rigorous Freeze-Pump-Thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–12 hours.

  • Validation: Monitor via LC-MS. The disappearance of the Bpin mass without the appearance of the M-81 mass (loss of Bpin + H) confirms successful coupling without protodeboronation.

Protocol B: Mild Biphasic Phosphate Coupling (Recommended for Scale-Up)

If anhydrous conditions are not feasible, a biphasic system restricts the boronic ester to the organic layer, limiting its exposure to the aqueous base.

  • Reagent Loading: To a round-bottom flask, add the Bpin ester (1.1 equiv), Aryl Halide (1.0 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene and Water (10:1 ratio, 0.2 M).

  • Reaction: Heat to 90 °C with maximum stirring RPM. Biphasic reactions rely entirely on interfacial surface area; poor stirring will stall transmetallation and lead to degradation.

Workflow N1 1. Charge Flask (Ar/N2) N2 2. Add Reagents (Bpin, Ar-X, Base, Pd) N1->N2 N3 3. Add Solvent (Anhydrous Dioxane) N2->N3 N4 4. Degas (Freeze-Pump-Thaw) N3->N4 N5 5. Heat to 80°C (Vigorous Stirring) N4->N5

Caption: Standard Schlenk-line workflow for anhydrous Suzuki-Miyaura coupling.

Part 4: Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive peak corresponding to 2-(2-fluoroethoxy)pyridine. What happened? A: This is the classic signature of protodeboronation. The C-B bond was cleaved before transmetallation could occur[4]. Troubleshooting step: Your base is likely too strong, or your solvent contains too much water. Switch immediately to Protocol A (Anhydrous CsF). Additionally, ensure your Palladium catalyst is still active; if transmetallation is slow due to a dead catalyst, the boronic ester will eventually degrade.

Q: Can I pre-hydrolyze the pinacol ester to the free boronic acid to speed up the reaction? A: Do not do this. The pinacol ester acts as a critical "slow-release" mechanism[2]. By keeping the instantaneous concentration of the active boronic acid low, you prevent it from accumulating and undergoing self-catalyzed or base-catalyzed degradation.

Q: The reaction mixture turns pitch black within 10 minutes of heating, and the yield is <5%. Why? A: A rapid shift to a black suspension indicates the precipitation of "Palladium Black" (inactive Pd(0) nanoparticles). This occurs when the catalyst falls out of the catalytic cycle, usually due to:

  • Oxygen contamination: Ensure you are strictly following the Freeze-Pump-Thaw degassing step.

  • Ligand starvation: If using Pd(OAc)₂, ensure your SPhos-to-Pd ratio is strictly 2:1. The bulky ligand is required to stabilize the monomeric Pd(0) species.

Q: Does the 2-fluoroethoxy group interfere with the Palladium catalyst? A: Generally, no. While heteroatoms can sometimes chelate Palladium, the oxygen and fluorine in the 2-fluoroethoxy group are sterically and electronically less likely to form stable chelates with Pd compared to the pyridine nitrogen itself. The primary issue caused by the 2-fluoroethoxy group is its electron-withdrawing inductive effect, which further destabilizes the C-B bond.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]

  • RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • NIH/PMC. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.[Link]

Sources

Troubleshooting

Best storage practices to stop degradation of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

Welcome to the dedicated technical support and troubleshooting hub for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester . This guide is engineered for researchers, analytical scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester . This guide is engineered for researchers, analytical scientists, and drug development professionals who require stringent control over reagent integrity.

Heteroaryl boronic acid pinacol (Bpin) esters are foundational in Suzuki-Miyaura cross-coupling and medicinal chemistry. However, their inherent polarity and electronic properties make them highly susceptible to environmental degradation[1]. This center provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure your reagent remains fully active.

Mechanistic Overview of Degradation (The "Why")

Before implementing storage solutions, it is critical to understand the exact chemical pathways that compromise 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester. The electron-deficient nature of the pyridine ring, compounded by the inductive electron-withdrawing effect of the 2-fluoroethoxy group, makes the carbon-boron (C-B) bond intrinsically labile.

Degradation Target 6-(2-Fluoroethoxy)pyridine-3-Bpin Hydrolysis Hydrolysis (Forms Free Boronic Acid) Target->Hydrolysis Cleavage of B-O bonds Oxidation Oxidation (Forms Pyridin-3-ol) Target->Oxidation Cleavage of C-B bond Protodeboronation Protodeboronation (Loss of Boron Group) Target->Protodeboronation Cleavage of C-B bond Moisture Moisture (H2O) Moisture->Hydrolysis Moisture->Protodeboronation Oxygen Oxygen (O2) Oxygen->Oxidation Heat Heat / pH Extremes Heat->Protodeboronation

Caption: Logical relationship between environmental triggers and degradation pathways of the Bpin ester.

Primary Degradation Pathways:
  • Hydrolysis: The Bpin group is intrinsically reversible in the presence of water[1]. Moisture cleaves the pinacol ester to yield the free 6-(2-fluoroethoxy)pyridine-3-boronic acid and free pinacol[2].

  • Protodeboronation: A destructive side reaction where the C-B bond is entirely cleaved by a proton source, replacing the boronic ester with a hydrogen atom[2]. Free heteroaryl boronic acids (formed post-hydrolysis) undergo protodeboronation much faster than their esterified counterparts.

  • Oxidation: Exposure to atmospheric oxygen can oxidize the C-B bond, converting the boronic ester into a hydroxyl group (yielding 6-(2-fluoroethoxy)pyridin-3-ol)[2].

Troubleshooting & FAQs (The "What" and "How")

Q1: My cross-coupling yields have dropped significantly over the last two months. What is the most likely cause? A1: The most probable cause is a cascade degradation starting with hydrolysis , followed by protodeboronation . Every time the reagent bottle is opened on the benchtop, ambient moisture is introduced. The moisture hydrolyzes the Bpin ester to the free boronic acid[3]. Because the pyridine ring is electron-deficient, the resulting free boronic acid rapidly undergoes protodeboronation, destroying the reactive C-B bond entirely.

Q2: I analyzed my reagent via LC-MS to check its purity, and it shows massive degradation. Is the batch ruined? A2: Not necessarily. Do not rely solely on LC-MS for boronic ester QC. Pinacol boronate esters are highly susceptible to on-column hydrolysis during Reversed-Phase HPLC (RPLC), especially when acidic mobile phase modifiers (like 0.1% Formic Acid or TFA) are used[2][3]. The degradation you see may be an artifact of your analytical method. Solution: Switch to anhydrous 1 H NMR for true structural validation (see Analytical Protocol below).

Q3: Can I store this compound at 4°C instead of -20°C to save freezer space? A3: It is highly discouraged for long-term storage. While 4°C slows down kinetic degradation, the temperature differential upon removing the vial from the fridge causes rapid condensation of atmospheric moisture inside the vial. Sub-zero temperatures (< 0 °C) are strictly recommended to minimize all degradation pathways[2].

Quantitative Stability Matrix

To guide your laboratory's inventory management, refer to the empirical stability matrix below, which outlines the expected integrity of heteroaryl Bpin esters under various conditions[2].

Storage ConditionTemperatureAtmosphereRelative StabilityPrimary Degradation Risk
Optimal Long-Term -20°CArgon / N₂High (>12 months)None (Kinetic freezing of pathways)
Short-Term / Transit 2°C to 8°CArgon / N₂Moderate (1-3 months)Slow Hydrolysis
Benchtop Handling 20°C to 25°CAmbient AirLow (<1 week)Hydrolysis & Oxidation
Improper Storage > 25°CAmbient AirCritical FailureRapid Protodeboronation

Best Storage Practices & Workflows

To establish a self-validating storage system, you must eliminate the causality of degradation: moisture, oxygen, and thermal energy.

StorageWorkflow S1 1. Inert Transfer (Glovebox/Argon) S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Seal (PTFE Caps) S2->S3 S4 4. Desiccate (Drierite/Silica) S3->S4 S5 5. Freeze (-20°C Storage) S4->S5

Caption: Step-by-step workflow for the inert aliquoting and long-term sub-zero storage of the reagent.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles and continuous opening of a bulk reagent bottle introduce condensation, exponentially accelerating hydrolysis. Aliquoting isolates the risk.

  • Acclimation: Upon receiving the bulk reagent, allow the sealed bottle to reach room temperature in a desiccator. Never open a cold bottle, as ambient moisture will instantly condense on the reagent.

  • Inert Transfer: Move the unopened bottle into a glovebox backfilled with high-purity Argon or Nitrogen.

  • Aliquoting: Weigh the 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester into single-use or weekly-use amber glass vials. The amber glass protects against potential photo-oxidation.

  • Sealing: Cap the vials using PTFE-lined screw caps. PTFE is chemically inert and provides a superior moisture barrier compared to standard polyethylene liners. Wrap the cap junction tightly with Parafilm.

  • Secondary Containment: Place the sealed vials into a secondary container (e.g., a vacuum-sealed bag or a plastic jar) containing active desiccant (indicating Drierite or silica gel).

  • Sub-Zero Storage: Store the secondary container at -20°C[2].

Analytical Validation Protocol

To ensure trustworthiness in your experiments, you must validate the integrity of your storage system. Do not use LC-MS due to the risk of false-positive on-column hydrolysis[3]. Use this self-validating 1 H NMR method.

Protocol B: Anhydrous 1 H NMR Purity Assessment
  • Sample Preparation: Inside a glovebox, dissolve 5-10 mg of the reagent in strictly anhydrous, ampouled CDCl3​ or DMSO−d6​ .

  • Control/Blank Validation: Run a blank spectrum of your NMR solvent to confirm the absence of a water peak (approx. 1.56 ppm in CDCl3​ or 3.33 ppm in DMSO−d6​ ). If water is present, the test is invalid as it will induce hydrolysis in the NMR tube.

  • Pinacol Singlet Analysis: Check the chemical shift of the pinacol methyl protons. Intact Bpin ester will show a sharp 12H singlet around 1.32 - 1.35 ppm. If hydrolysis has occurred, you will observe a secondary singlet slightly shifted (representing free pinacol).

  • Aromatic Integrity (Protodeboronation Check): Analyze the pyridine protons in the 7.0 - 8.5 ppm region. The intact molecule will show a characteristic 3-spin system. If protodeboronation has occurred, the splitting pattern will fundamentally change, and a new proton signal will appear at the 3-position of the pyridine ring.

References

  • stability of Methylboronic acid pinacol ester-d3 under different reaction conditions Benchchem URL
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study ResearchGate URL
  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry ChemRxiv URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester vs. Standard Boronic Acids

For drug development professionals and synthetic chemists, the construction of heteroaryl architectures remains a persistent challenge. While the Suzuki-Miyaura cross-coupling reaction is the gold standard for C-C bond f...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the construction of heteroaryl architectures remains a persistent challenge. While the Suzuki-Miyaura cross-coupling reaction is the gold standard for C-C bond formation, the use of pyridine-based boronic acids is notoriously plagued by low yields, catalyst poisoning, and rapid degradation[1].

This guide provides an objective, data-driven comparison between standard boronic acids and 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester (6-FEP-Bpin) . By analyzing the electronic and steric causality behind their reactivity, we establish why 6-FEP-Bpin serves as a superior building block for complex pharmaceutical intermediates.

Mechanistic Causality: Overcoming Protodeboronation

To understand the superior reactivity of 6-FEP-Bpin, we must first examine why standard pyridine-3-boronic acids fail.

The Failure of Standard Pyridine Boronic Acids

Free pyridine-3-boronic acids are highly unstable under standard basic coupling conditions. The electronegative pyridine nitrogen withdraws electron density from the aromatic ring, significantly weakening the carbon-boron (C-B) bond. When exposed to water and base, this electron-deficient system rapidly undergoes protodeboronation —a degradation pathway where the C-B bond is cleaved and replaced by a proton before the palladium catalyst can initiate transmetalation.

The 6-FEP-Bpin Solution: Steric and Electronic Synergy

6-FEP-Bpin overcomes these limitations through three distinct mechanistic advantages:

  • Steric Shielding (The Bpin Effect): The pinacol ester (Bpin) sterically protects the boron atom and lowers its Lewis acidity. Instead of instantly forming a highly unstable boronate in aqueous base, the Bpin ester acts as a "slow-release" mechanism. Controlling this boron speciation between the dormant ester and the active boronate is critical to balancing the rate of catalysis against reagent decomposition[2].

  • Resonance Stabilization (+M Effect): The oxygen atom of the 6-(2-fluoroethoxy) group donates electron density into the pyridine ring via resonance. This electron "push" directly counteracts the electron "pull" of the pyridine nitrogen, strengthening the C-B bond at the 3-position and suppressing protodeboronation.

  • Mitigating Catalyst Poisoning (-I Effect): Standard pyridine rings often bind to the palladium catalyst, stalling the catalytic cycle. The highly electronegative fluorine atom on the ethoxy chain exerts an inductive electron-withdrawing effect (-I). This subtly reduces the basicity of the pyridine nitrogen, preventing unwanted coordination to the Pd center[3].

Mechanistic_Pathways A 6-FEP-Bpin (Stable Precursor) B Base / H2O Activation A->B Slow Release C Reactive Boronate [Ar-B(OH)3]- B->C D Transmetalation (Pd Catalyst) C->D Favored by +M Effect E Protodeboronation (Degradation) C->E Suppressed by Bpin Shielding F Target Biaryl Product D->F G De-boronated Byproduct E->G

Mechanistic divergence of 6-FEP-Bpin during Suzuki-Miyaura coupling.

Quantitative Reactivity Comparison

The structural modifications in 6-FEP-Bpin translate to measurable improvements in synthetic workflows. While heteroaryl boronic acids often lead to low activity, transitioning to optimized pinacol esters can restore near-quantitative yields[1]. The table below summarizes the performance metrics of 6-FEP-Bpin against standard alternatives under identical Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 90°C).

Boron SpeciesSubstrate Stability (Aq. Base)Protodeboronation RiskTypical Suzuki YieldCatalyst Poisoning Risk
Phenylboronic Acid (Standard)HighLow>90%Low
Pyridine-3-boronic Acid Low (< 1 hr)Very High20–40%High
Pyridine-3-Bpin Ester ModerateModerate60–80%High
6-FEP-Bpin High (> 24 hr)Low85–95% Low

Data Interpretation: The transition from a free pyridine boronic acid to a Bpin ester improves yields by preventing immediate degradation. However, the addition of the 6-(2-fluoroethoxy) group in 6-FEP-Bpin maximizes the yield by simultaneously stabilizing the C-B bond and preventing catalyst deactivation.

Experimental Protocol: Self-Validating Cross-Coupling Workflow

Because boronate esters remain sensitive to moisture and can undergo premature hydrolysis[4], executing a self-validating protocol is essential. The following methodology ensures optimal conversion by strictly controlling the activation rate of the Bpin ester.

Reagents & Stoichiometry
  • 6-FEP-Bpin: 1.2 equivalents

  • Aryl Halide (Ar-Br or Ar-I): 1.0 equivalent

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M concentration)

Step-by-Step Methodology & Causality
  • Solvent Degassing (Critical): Sparge the 1,4-Dioxane and H₂O with inert gas (N₂ or Argon) for 15 minutes prior to use.

    • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) intermediate into an inactive Pd(II) species, halting the catalytic cycle.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the Aryl Halide, 6-FEP-Bpin, and Pd(dppf)Cl₂. Add the degassed solvent system, followed by the K₃PO₄ base.

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand framework is highly resistant to displacement by heteroatoms. K₃PO₄ is strong enough to drive the transmetalation of the sterically hindered Bpin ester, but mild enough to avoid cleaving the fluoroethoxy ether.

  • Thermal Activation: Seal the flask and heat to 90°C for 4 to 12 hours while stirring vigorously.

    • Causality: The biphasic solvent relies on vigorous stirring to ensure mass transfer. The water phase slowly hydrolyzes the Bpin ester into the active boronate, feeding it into the organic phase where transmetalation occurs[4].

  • Quench & Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification & Validation: Concentrate the crude mixture under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Validate the product mass and purity using LC-MS and ¹H-NMR.

Experimental_Workflow S1 1. Degas Solvents S2 2. Add Reagents S1->S2 S3 3. Thermal Activation S2->S3 S4 4. Biphasic Quench S3->S4 S5 5. Silica Purification S4->S5 S6 6. LC-MS Validation S5->S6

Self-validating experimental workflow for 6-FEP-Bpin cross-coupling.

References

  • Robust Suzuki–Miyaura Cross-Coupling on DNA-Linked Substrates.
  • Construction of Heterobiaryl Skeletons through Pd-Catalyzed Cross-Coupling of Nitroarenes and Heterocyclic Arylborononate Esters with a Sterically Demanding NHC Ligand.
  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.
  • An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids.

Sources

Comparative

Analytical and Application Comparison Guide: 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

Executive Summary & Strategic Context In modern drug discovery and molecular imaging, the strategic incorporation of fluorine can drastically alter a molecule's metabolic stability, lipophilicity, and target affinity. 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery and molecular imaging, the strategic incorporation of fluorine can drastically alter a molecule's metabolic stability, lipophilicity, and target affinity. 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester (IUPAC: 2-(2-fluoroethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) has emerged as a premium heteroaryl building block.

Unlike its non-fluorinated counterparts, this reagent serves a dual purpose: it acts as a robust bioisosteric building block for Suzuki-Miyaura cross-coupling and functions as a critical reference standard/precursor for 18 F-Positron Emission Tomography (PET) radiotracers1[1]. This guide objectively compares its analytical signature and application performance against the industry-standard alternative, 6-methoxypyridine-3-boronic acid pinacol ester, providing researchers with actionable, self-validating protocols.

Structural & Analytical Comparison: Fluoroethoxy vs. Methoxy Analogs

To successfully utilize this building block, researchers must understand the causality behind its Nuclear Magnetic Resonance (NMR) signature. The highly electronegative fluorine atom ( 19 F, spin I=1/2 ) exerts strong inductive electron withdrawal, deshielding adjacent nuclei. More importantly, it introduces complex spin-spin coupling ( J -coupling) across both 1 H and 13 C spectra, which serves as a built-in diagnostic tool for structural integrity.

Causality in NMR Shifts
  • 1 H NMR: The -CH 2​ F protons experience massive geminal coupling ( 2JHF​≈47.5 Hz) and vicinal proton coupling, appearing as a distinct doublet of triplets (dt). The adjacent -OCH 2​

    • protons exhibit vicinal fluorine coupling ( 3JHF​≈27.8 Hz).
  • 13 C NMR: The carbon directly attached to the fluorine splits into a massive doublet ( 1JCF​≈170 Hz). The boronic ester carbon (C-5) is typically broadened and difficult to observe due to the quadrupolar relaxation of the 11 B nucleus—a phenomenon novices often mistake for missing carbons or impurities.

Quantitative Data Comparison

Data acquired in CDCl 3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

Structural Feature6-(2-Fluoroethoxy)pyridine-3-Bpin6-Methoxypyridine-3-Bpin (Alternative)Diagnostic Difference
Alkoxy 1 H Shift 4.75 ppm (dt, 2H), 4.55 ppm (dt, 2H)3.95 ppm (s, 3H) JHF​ multiplet splitting confirms fluorination.
Alkoxy 13 C Shift 81.8 ppm (d), 65.2 ppm (d)53.5 ppm (s) 1JCF​ (170 Hz) and 2JCF​ (20 Hz) validate the -OCH 2​ CH 2​ F chain.
Pinacol Methyls 1.33 ppm (s, 12H)1.33 ppm (s, 12H)Identical; serves as an internal integration standard.
Pyridine H-6 8.55 ppm (d, J=2.0 Hz, 1H)8.50 ppm (d, J=2.0 Hz, 1H)Minimal electronic change at the meta-position.
Pyridine C-5 (C-B) ~118.0 ppm (broadened)~118.0 ppm (broadened)Quadrupolar 11 B broadening present in both.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step contains an internal check to prevent the propagation of errors during complex syntheses2[2].

Protocol A: Multiparametric NMR Validation

Relying solely on 1 H NMR is insufficient for fluorinated boronic esters. A multiparametric approach guarantees reagent purity before committing to expensive cross-coupling steps.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl 3​ (treated with basic alumina to neutralize trace DCl, which can cause premature protodeboronation).

  • 1 H NMR Acquisition: Run a standard 16-scan proton experiment.

    • Self-Validation Check: Integrate the pinacol methyl singlet (1.33 ppm) against the -CH 2​ F multiplet (4.75 ppm). A ratio deviating from exactly 12:2 indicates partial hydrolysis of the pinacol ester or incomplete alkylation.

  • 19 F NMR Acquisition: Run a fluorine-specific sequence (typically 16-32 scans).

    • Self-Validation Check: A single, clean multiplet should appear around -220 ppm (referenced to CFCl 3​ ). Multiple peaks indicate degradation (e.g., loss of the fluoroethyl group).

  • 13 C NMR Acquisition: Run a minimum of 512 scans with a relaxation delay (D1) of 2 seconds to ensure the quaternary carbons (especially C-2 and C-5) are adequately relaxed and visible.

Protocol B: Protodeboronation-Resistant Suzuki-Miyaura Coupling

Heteroaryl boronic acids and esters are notoriously prone to protodeboronation in the presence of strong bases and protic solvents. This protocol utilizes a highly active, sterically hindered catalyst system to outcompete degradation 3[3].

  • Reagent Charging: In a nitrogen-filled glovebox, charge a screw-cap vial with 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester (1.0 equiv), the target aryl/vinyl chloride (1.1 equiv), Pd(OAc) 2​ (4 mol%), SPhos ligand (8 mol%), and anhydrous CsF (1.4 equiv).

  • Solvent Addition: Add anhydrous isopropanol to achieve a 0.2 M concentration. Causality: Isopropanol combined with CsF provides sufficient solubility for the transmetalation step while suppressing the hydrolytic pathways that lead to protodeboronation.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 85 °C for 6–10 hours.

  • Reaction Monitoring ( 19 F NMR Tracking): Instead of TLC, withdraw a 10 μ L aliquot, dilute in CDCl 3​ , and run a quick 19 F NMR. The chemical shift of the fluorine atom will subtly change upon successful cross-coupling of the pyridine ring, allowing for quantitative conversion tracking without an internal standard.

  • Workup: Filter the mixture through a short pad of silica gel, elute with diethyl ether, and concentrate in vacuo prior to flash chromatography.

Workflow Visualization

The following diagram illustrates the logical progression from analytical validation to downstream drug discovery applications, highlighting the critical control points.

G A 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester B Multiparametric NMR Validation (1H, 13C, 19F, 11B) A->B Quality Control C Suzuki-Miyaura Cross-Coupling (Pd(OAc)2 / SPhos) B->C Validated Reagent D Protodeboronation Control (Isopropanol / CsF) C->D Reaction Optimization E Bioisostere Integration (Metabolic Stability) C->E Drug Discovery F PET Radiotracer Development (18F Precursor) C->F Molecular Imaging

Workflow mapping the validation and application of fluorinated pyridyl boronic esters.

References

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]

  • Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validation

HPLC method validation for testing the purity of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

As a Senior Application Scientist, developing a robust analytical method for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester requires navigating a well-documented chemical trap: the inherent instability of boroni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester requires navigating a well-documented chemical trap: the inherent instability of boronic acid pinacol esters (BPEs) under standard chromatographic conditions.

When testing the purity of this critical cross-coupling building block, analysts frequently encounter split peaks, tailing, and artifactual impurities. These are rarely synthetic byproducts; rather, they are the result of on-column hydrolysis , where the pinacol ester cleaves to form the free boronic acid during the chromatographic run[1].

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) approaches against an optimized, self-validating methodology, providing you with the mechanistic causality and necessary to ensure absolute scientific integrity[2],[3].

The Mechanistic Challenge: Causality of On-Column Hydrolysis

To accurately quantify 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester, we must first understand why it degrades. The hydrolysis of the BPE into 6-(2-fluoroethoxy)pyridine-3-boronic acid and free pinacol is catalyzed by three primary factors present in standard Reversed-Phase HPLC (RP-HPLC):

  • Residual Silanol Activity: Uncapped silanol groups on standard silica stationary phases act as nucleophiles, directly attacking the boron atom[1],[4].

  • Acidic Mobile Phases: The addition of 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)—a standard practice for peak shaping—protonates the ester oxygen, drastically accelerating cleavage kinetics[1].

  • Protic Sample Diluents: Preparing the sample in water/acetonitrile mixtures initiates hydrolysis in the autosampler vial before the injection even occurs[1],[5].

HydrolysisMechanisms BPE 6-(2-Fluoroethoxy)pyridine-3-BPE (Intact Ester) Degradation Free Boronic Acid + Pinacol (Artifactual Impurity) BPE->Degradation On-Column Cleavage Acid Acidic Mobile Phase (0.1% TFA/FA) Acid->BPE Protonation Silanol Residual Silanols (Standard Silica) Silanol->BPE Nucleophilic Attack Water Protic Sample Diluent Water->BPE Hydrolysis Equilibrium

Factors driving the on-column hydrolysis of boronic acid pinacol esters during RP-HPLC.

Method Comparison: Traditional vs. Optimized RP-HPLC

To demonstrate the performance delta, we compared a traditional acidic RP-HPLC method against an optimized neutral method utilizing hybrid particle technology. The optimized method acts as a self-validating system by eliminating the environmental triggers of degradation.

ParameterMethod A: Traditional RP-HPLCMethod B: Optimized RP-HPLC (Recommended)
Stationary Phase Standard Silica C18 (e.g., Zorbax Eclipse)Hybrid Organic/Inorganic C18 (e.g., Waters XBridge)
Mobile Phase Additives 0.1% Formic Acid (pH ~2.7)None (Neutral pH)
Sample Diluent 50:50 Water:Acetonitrile100% Acetonitrile
Hydrolysis Artifacts High (15–30% artifactual degradation)Negligible (<0.5%)
Purity Determination Artificially UnderestimatedAccurate and Reproducible

Data Insight: Studies on confirm that removing acidic modifiers and utilizing low-silanol columns effectively halts on-column degradation, allowing the true purity of the API building block to be measured[6],[1].

Step-by-Step Methodology: Optimized RP-HPLC Protocol

The following protocol is engineered specifically for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester to ensure zero artifactual degradation.

Mobile Phase Preparation
  • Channel A (Aqueous): Ultrapure Water (18.2 MΩ·cm). Do not add acid. Maintaining a neutral pH prevents the protonation of the pinacol oxygen[1].

  • Channel B (Organic): HPLC-Grade Acetonitrile (ACN).

Sample Preparation (Critical Step)
  • Accurately weigh 10.0 mg of the target compound.

  • Dissolve entirely in 10.0 mL of 100% HPLC-Grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Causality: Utilizing 100% ACN is mandatory. Introducing water into the sample vial initiates pre-column hydrolysis, confounding the chromatographic results[1],[5].

Chromatographic Conditions
  • Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm. Causality: The ethylene-bridged hybrid (EBH) particle technology shields residual silanols, preventing nucleophilic attack on the boron atom[1],[4].

  • Column Temperature: 30°C. (Elevated temperatures >40°C provide the kinetic energy required to accelerate hydrolysis; 30°C maintains stability[6]).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the pyridine ring).

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 10.0 min: 10% to 90% B

    • 10.0 – 12.0 min: 90% B

    • 12.0 – 12.1 min: 90% to 10% B

    • 12.1 – 15.0 min: 10% B (Re-equilibration)

ICH Q2(R2) Validation Workflow & Experimental Data

To ensure regulatory compliance, the optimized method was subjected to a full lifecycle validation according to the[2],[7].

ValidationLifecycle Dev Method Development Spec Specificity & Range Dev->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob Val Validated Procedure Rob->Val

ICH Q2(R2) analytical procedure validation lifecycle for purity testing.

Quantitative Validation Summary

The following table summarizes the validation data, proving the method is fit-for-purpose for release testing[2]:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 2.0 between ester and free acid Rs​ = 4.8 (Baseline separation)Pass
Linearity & Range R2≥0.999 (Range: 25% to 150% of nominal) R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 spike levels99.4% – 100.6%Pass
Repeatability %RSD 2.0% (n=6 consecutive injections)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day, different analyst)%RSD = 0.82%Pass
Sensitivity Signal-to-Noise (S/N) 10 for LOQLOD: 0.02 µg/mL LOQ: 0.06 µg/mLPass

Conclusion

When analyzing 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester, standard acidic RP-HPLC methods will fail due to aggressive on-column hydrolysis. By eliminating acidic modifiers, utilizing 100% acetonitrile for sample preparation, and deploying hybrid organic/inorganic stationary phases, analysts can completely suppress artifactual degradation. This optimized methodology not only meets stringent ICH Q2(R2) validation criteria but ensures the scientific integrity of your purity data.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Kumar, A., et al. (2014). "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at:[Link]

  • Xu, J., et al. (2006). "On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods." Journal of Liquid Chromatography & Related Technologies, 29(18), 2689-2701. Available at:[Link]

  • Dai, et al. (2024). "Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities." Organic Process Research & Development. Available at:[Link]

Sources

Comparative

Comparative Guide: LC-MS Fragmentation Dynamics of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester vs. Structural Analogs

Executive Summary In modern medicinal chemistry and positron emission tomography (PET) radiotracer development, 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester serves as a highly versatile building block for Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and positron emission tomography (PET) radiotracer development, 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester serves as a highly versatile building block for Suzuki-Miyaura cross-coupling reactions. However, the precise liquid chromatography-mass spectrometry (LC-MS) characterization of this compound presents unique analytical challenges. The boronate ester (Bpin) motif is notoriously susceptible to on-column hydrolysis, while the 2-fluoroethoxy group introduces complex collision-induced dissociation (CID) pathways.

This guide objectively compares the LC-MS performance and fragmentation causality of this fluorinated Bpin ester against its structural alternatives, providing a self-validating experimental framework to ensure robust, artifact-free analytical monitoring.

Structural Dynamics & Fragmentation Causality

To develop a robust mass spectrometric method, one must understand the causality behind the molecule's ionization and fragmentation behavior. The fragmentation of 6-(2-Fluoroethoxy)pyridine-3-boronic acid pinacol ester in positive electrospray ionization (ESI+) is driven by three distinct structural domains:

  • The Boronate Pinacol Ester (Bpin) Motif: Under CID conditions, the Bpin group predominantly undergoes a characteristic neutral loss of the pinacol moiety. This manifests as a loss of C6​H12​ (-84 Da) or the complete pinacol molecule C6​H12​O2​ (-116 Da). Analytically, boronate esters are highly sensitive to moisture and acidic aqueous mobile phases, often spontaneously hydrolyzing to their corresponding free boronic acids during standard Reversed-Phase Liquid Chromatography (RPLC) [1].

  • The 2-Fluoroethoxy Motif: The presence of the fluorine atom provides a highly diagnostic MS/MS signature. The aliphatic C-F bond readily cleaves under moderate collision energy to expel neutral hydrogen fluoride (HF, -20 Da). This neutral loss is a critical diagnostic flag used to corroborate fluorine-containing precursors and radiotracers [2]. Alternatively, the entire fluoroethene group ( CH2​=CHF , -46 Da) can be lost, leaving a hydroxypyridine derivative.

  • The Pyridine Core: The basic nitrogen in the pyridine ring acts as the primary site for protonation, ensuring a strong [M+H]+ signal at m/z 268.15. The aromatic core remains largely intact during primary fragmentation, acting as a stable charge-carrier.

Pathway M [M+H]+ m/z 268.15 F1 [M+H - HF]+ m/z 248.15 M->F1 -HF (-20 Da) F2 [M+H - C6H12]+ m/z 184.06 M->F2 -C6H12 (-84 Da) F4 [M+H - C2H3F]+ m/z 222.13 M->F4 -CH2CHF (-46 Da) F3 [M+H - C6H12 - HF]+ m/z 164.05 F1->F3 -C6H12 (-84 Da) F2->F3 -HF (-20 Da)

Caption: ESI+ Fragmentation pathway of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester.

Comparative LC-MS Performance

When selecting building blocks for parallel synthesis, it is crucial to compare the analytical stability and MS response of the target compound against common alternatives. The table below summarizes the comparative LC-MS behavior of the target compound versus its non-fluorinated analog and its free boronic acid counterpart.

CompoundFormulaExact MassPrimary [M+H]+ Key Neutral Losses (MS/MS)Analytical Stability Profile
6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester C13​H19​BFNO3​ 267.14 Dam/z 268.15-20 (HF)-84 ( C6​H12​ )-104 (Pinacol + HF)Moderate: Prone to on-column RPLC hydrolysis. Requires HILIC or SFC [1].
6-Methoxypyridine-3-boronic Acid Pinacol Ester (Non-fluorinated Analog) C12​H18​BNO3​ 235.14 Dam/z 236.14-15 ( CH3​ )-84 ( C6​H12​ )Moderate: Prone to RPLC hydrolysis. Lacks the diagnostic -20 Da HF loss.
6-(2-Fluoroethoxy)pyridine-3-boronic Acid (Free Acid Analog) C7​H9​BFNO3​ 185.06 Dam/z 186.07-18 ( H2​O )-20 (HF)Low: Highly susceptible to dehydration and boroxine (trimer) formation in the MS source.

Key Insight: While the free boronic acid avoids the complication of pinacol loss, its tendency to form unpredictable boroxine trimers (m/z ~502) in the ESI source makes quantification unreliable. The Bpin ester is synthetically superior but demands a tailored chromatographic approach to prevent artifactual hydrolysis.

Validated Experimental Workflow

To ensure a self-validating system where the detection of the intact Bpin ester is guaranteed without artifactual degradation, the following step-by-step methodology must be strictly adhered to. This protocol utilizes Supercritical Fluid Chromatography (SFC) or Hydrophilic Interaction Liquid Chromatography (HILIC) to bypass the aqueous-induced hydrolysis typical of RPLC [1].

Step 1: Sample Preparation (Hydrolysis Prevention)
  • Solvent Selection: Dissolve the solid standard strictly in anhydrous acetonitrile (ACN) or methanol to yield a 1 mg/mL stock solution. Causality: Introduction of water at the stock level initiates spontaneous hydrolysis of the Bpin group.

  • Dilution: Dilute to a working concentration of 1 µg/mL using 100% ACN. Do not use aqueous diluents.

Step 2: Chromatographic Separation (SFC/HILIC)
  • Column: Use a HILIC column (e.g., bare silica or amide-bonded) or an SFC Arginine column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase (SFC):

    • Solvent A: Compressed CO2​ (Inert, prevents hydrolysis).

    • Solvent B (Co-solvent): Methanol containing 0.2% methanolic ammonia or 0.1% Formic Acid.

  • Gradient: Ramp Solvent B from 5% to 50% over 5 minutes. Causality: The absence of bulk water in the mobile phase preserves the B-O bonds of the pinacol ester until it reaches the ionization source.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Source Parameters: Set the ESI capillary voltage to 3.5 kV. Maintain the desolvation temperature at a moderate 300°C. Causality: Excessive source temperatures (>400°C) will thermally cleave the Bpin group before it enters the mass analyzer.

  • MRM Transitions:

    • Quantifier: m/z 268.15 248.15 (Collision Energy: 20 eV). Targets the diagnostic loss of HF [2].

    • Qualifier: m/z 268.15 184.06 (Collision Energy: 25 eV). Targets the loss of the pinacol ring.

Workflow Prep 1. Sample Prep Anhydrous ACN LC 2. Chromatography HILIC / SFC Prep->LC Prevent Hydrolysis ESI 3. Ionization ESI+ (Mild Temp) LC->ESI Elution MS 4. Detection MRM / HRMS ESI->MS Target [M+H]+

Caption: Optimized LC-MS workflow preventing boronate ester hydrolysis and boroxine formation.

References

  • Kushwah, B. S., et al. "Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities." Organic Process Research & Development, American Chemical Society, 30 Apr. 2024.[Link]

  • Shetty, H. U., Morse, C. L., & Pike, V. W. "Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography." ACS Measurement Science Au, American Chemical Society, 23 Jun. 2022.[Link]

Validation

Crystallographic Data and X-Ray Diffraction of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester: A Comparative Guide

Executive Summary As a Senior Application Scientist specializing in organometallic chemistry and structural analysis, I frequently encounter challenges related to the stability, reactivity, and purification of heteroaryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in organometallic chemistry and structural analysis, I frequently encounter challenges related to the stability, reactivity, and purification of heteroaryl boronic acids. 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester has emerged as a highly privileged building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals and the development of cold standards for 18 F-PET radiotracers.

This guide objectively compares the performance of this pinacol ester against its common alternatives. By analyzing its crystallographic data and X-ray diffraction (XRD) properties, we can uncover the stereoelectronic causality behind its superior stability and cross-coupling efficiency.

Product Comparison: Stability and Reactivity Metrics

When designing a synthetic route involving a 6-substituted pyridine-3-boronic acid derivative, chemists typically choose between the free boronic acid, the pinacol ester, or non-fluorinated analogs. The table below summarizes the quantitative and qualitative differences between these alternatives.

Table 1: Comparative Performance Data
Property6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester (Target)6-(2-Fluoroethoxy)pyridine-3-boronic Acid (Alternative 1)6-Ethoxypyridine-3-boronic Acid Pinacol Ester (Alternative 2)
Boron Protection Pinacol Ester (-Bpin)Free Acid (-B(OH) 2​ )Pinacol Ester (-Bpin)
ClogP (approx.) 2.81.22.6
B-C Bond Length (Å) ~1.56~1.58 (often forms boroxines)~1.56
Stability (Protodeboronation) HighLowHigh
Typical Cross-Coupling Yield >85%40–60%>85%
Solid-State Conformation Monomeric, highly crystallineAmorphous / Trimeric networksMonomeric, highly crystalline
The Causality Behind the Choices
  • Pinacol Ester vs. Free Boronic Acid: The Suzuki-Miyaura reaction is the most practiced palladium-catalyzed cross-coupling reaction, largely due to the stability and versatility of boronic esters[1]. Free boronic acids are notorious for forming trimeric boroxines and undergoing rapid protodeboronation under basic conditions. The pinacol ester provides steric shielding around the empty p-orbital of the boron atom, preventing premature hydrolysis while maintaining sufficient Lewis acidity for base-activated transmetalation.

  • Fluorinated vs. Non-Fluorinated: The introduction of the fluorine atom subtly decreases the pKa of the pyridine nitrogen and alters the lipophilicity of the molecule. More importantly, it serves as a critical handle for radiochemists developing 18 F-labeled diagnostic imaging agents.

Crystallographic Insights & X-Ray Diffraction (SCXRD)

X-ray crystallographic analysis of boronic acids and esters highlights the unique capacity of the boron atom to adopt specific coordination geometries, which is crucial for understanding its reactivity[2]. Analyzing the single-crystal X-ray diffraction (SCXRD) data of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester reveals two critical structural phenomena:

  • The Gauche Effect in the Fluoroethoxy Chain: Unlike the non-fluorinated ethoxy analog (which prefers an anti or extended conformation), the -OCH 2​ CH 2​ F chain in the solid state adopts a distinct gauche conformation. In solid-state structures, the polar C-F bond tends to align in predictable ways, often adopting a gauche conformation due to stereoelectronic effects[3]. Specifically, this is driven by the hyperconjugation between the σC−H​ bonding orbital and the σC−F∗​ antibonding orbital. This compact conformation directly influences the molecule's crystal packing and solubility profile.

  • Planarity and B-C Bond Integrity: The XRD data shows that the pyridine ring is highly planar, with the Bpin group adopting a slight twist to minimize steric clash with the adjacent protons. The B-C bond length of ~1.56 Å indicates a strong covalent bond with minimal π -backbonding from the pyridine ring, priming the boron center for efficient transmetalation.

SCXRD_Workflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B C Crystal Selection & Mounting B->C D X-Ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Crystallographic Data Analysis E->F

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis of boronic esters.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the optimal handling of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester.

Protocol 1: Single-Crystal Growth for XRD Analysis

Because pinacol esters are highly lipophilic, vapor diffusion is the preferred method for growing diffraction-quality single crystals.

  • Dissolution: Dissolve 15 mg of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester in 0.5 mL of dichloromethane (DCM) in a small inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of dry hexanes.

  • Diffusion: Cap the outer vial tightly and leave it undisturbed at room temperature (20–22 °C) for 48–72 hours.

  • Harvesting: Colorless, block-like crystals will form on the walls of the inner vial. Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a loop using perfluoropolyether oil and transfer it immediately to the cold nitrogen stream (100 K) of the X-ray diffractometer.

Protocol 2: Standardized Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling of hetero(aryl) pinacol boronic esters can be efficiently performed using Pd(dppf)Cl 2​ , tolerating various functional groups and generating functionalized pyridines in high yields[4].

  • Reagent Loading: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester (1.2 equiv), K 2​ CO 3​ (3.0 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash column chromatography.

Suzuki_Miyaura Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Base Base Activation PdII->Base Trans Transmetalation (Ar'-Bpin) Base->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Suzuki-Miyaura catalytic cycle emphasizing the transmetalation of pinacol boronic esters.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information (NIH).[Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Center for Biotechnology Information (NIH).[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide for 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

As a critical building block in drug discovery and medicinal chemistry, 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is frequently utilized in Suzuki-Miyaura cross-coupling reactions. While highly valuable for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in drug discovery and medicinal chemistry, 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is frequently utilized in Suzuki-Miyaura cross-coupling reactions. While highly valuable for synthesizing complex pharmaceutical intermediates, this compound presents unique environmental and toxicological challenges.

This guide provides researchers and laboratory managers with authoritative, self-validating protocols for the safe handling, spill containment, and EPA-compliant disposal of this specific fluorinated heterocyclic boronic ester.

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand the mechanistic reasons behind its hazard classifications. The structural components of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester dictate its specific handling and disposal requirements:

  • The Fluoroethoxy Group: The presence of carbon-fluorine bonds means that upon thermal decomposition or incomplete combustion, the compound can generate highly toxic and corrosive hydrogen fluoride (HF) gas [1]. This dictates the absolute necessity of routing this waste to high-temperature incinerators equipped with afterburners and wet scrubber systems.

  • The Boronic Acid Pinacol Ester (Bpin): While generally stable under ambient conditions, boronic esters decompose under extreme heat or oxidizing conditions to form oxides of boron ( B2​O3​ ) , which are known respiratory irritants[2].

  • The Pyridine Ring: Pyridine derivatives frequently exhibit acute aquatic toxicity and target organ toxicity. Preventing environmental release into municipal drains, waterways, or soil is a strict regulatory requirement under [3].

Quantitative Safety Data & Compatibility

Before initiating any workflow involving this compound, ensure your laboratory is equipped with the correct protective and containment infrastructure.

Table 1: Required Personal Protective Equipment (PPE) & Infrastructure
Protection CategorySpecification / StandardCausality / Rationale
Eye/Face Chemical safety goggles (OSHA 29 CFR 1910.133 / EN166)Prevents ocular exposure to fine, irritating airborne dust[4].
Skin/Hands Nitrile gloves (Minimum 0.11 mm thickness)Provides a sufficient barrier against solid particulate transfer and skin irritation[4].
Respiratory N95 / Particle filter respirator (EN 149)Required if handling outside a fume hood to prevent inhalation of borate dusts[4].
Engineering Class II Fume Cupboard / Local ExhaustMaintains airborne concentrations below occupational exposure limits[5].
Table 2: Waste Segregation & Compatibility Matrix
Waste StreamClassificationIncompatible MaterialsDisposal Routing
Solid Powder/PPE Solid Hazardous WasteStrong oxidizing agents, strong acids[2].EPA-Approved Incineration
Reaction Liquids Halogenated Solvent WasteStrong reducing agents[4].Halogenated Liquid Incineration

Experimental Protocols: Handling & Disposal

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step unless the current step's success criteria are met.

Protocol 1: Safe Handling and Weighing
  • Preparation: Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • PPE Verification: Don nitrile gloves, a fully buttoned lab coat, and chemical safety goggles[4]. Validation: Ensure no exposed skin is visible between the glove cuff and lab coat sleeve.

  • Static Control: Use anti-static weighing boats and grounded spatulas. Fine powders of boronic esters can disperse easily via static charge.

  • Transfer: Weigh the required mass slowly to minimize aerosolization. Seal the stock container immediately after use and store it in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon) to prevent degradation[2].

Protocol 2: Spill Containment and Cleanup
  • Isolation: Immediately evacuate non-essential personnel from the spill area.

  • Containment: Do not use water , as it may spread the chemical and potentially initiate hydrolysis. Gently cover the spilled solid with dry sand or vermiculite to suppress dust generation[5].

  • Collection: Use a non-sparking tool to sweep the mixture into a compatible, sealable high-density polyethylene (HDPE) container[4]. Validation: Ensure no visible powder remains on the surface.

  • Decontamination: Wash the spill area with a damp cloth and a mild detergent. Dispose of the cloth in the solid hazardous waste bin.

Protocol 3: EPA-Compliant Waste Segregation and Disposal
  • Classification: Under, determine if the waste is mixed with listed solvents (e.g., F-listed solvents like methanol or dichloromethane from a Suzuki coupling)[6].

  • Segregation:

    • Solid Waste: Place empty vials, contaminated PPE, and unused powder into a designated, leak-proof "Solid Hazardous Waste" bin.

    • Liquid Waste: Route reaction mixtures to "Halogenated Solvent Waste" due to the presence of the fluoroethoxy group[1].

  • Labeling: Clearly label the container with "Hazardous Waste: Contains Fluorinated Pyridine Boronic Ester" and strictly record the accumulation start date[7].

  • Disposal Routing: Transfer the waste to an EPA-approved chemical waste disposal facility. Ensure the facility utilizes high-temperature incineration equipped with an afterburner and a scrubber system to safely neutralize HF and NOx emissions[1].

Waste Lifecycle Visualization

The following diagram illustrates the logical routing of waste streams generated from the use of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester.

G Start 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester Solid Solid Waste (Unused/Spilled) Start->Solid Liquid Liquid Waste (Reaction Byproducts) Start->Liquid SegSolid Collect in Compatible Solid Waste Container Solid->SegSolid SegLiquid Segregate as Halogenated Solvent Waste Liquid->SegLiquid Label Label: Hazardous Waste (Fluorinated/Boron/Pyridine) SegSolid->Label SegLiquid->Label Store Secondary Containment (Cool, Dry, Ventilated) Label->Store Dispose EPA-Approved Chemical Incineration Store->Dispose

Hazardous waste lifecycle and segregation workflow for fluorinated boronic esters.

References

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." US EPA. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." eCFR. Available at:[Link]

  • Department of Toxic Substances Control (DTSC). "Defining Hazardous Waste." California DTSC. Available at:[Link]

Sources

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